(6-Chloro-2-fluoropyridin-3-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-chloro-2-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPTVURLQVNETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674883 | |
| Record name | (6-Chloro-2-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-66-0 | |
| Record name | B-(6-Chloro-2-fluoro-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-2-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (6-Chloro-2-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloro-2-fluoropyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry and drug discovery. Its trifunctional nature, featuring a pyridine core with chloro, fluoro, and boronic acid moieties, allows for versatile and regioselective functionalization. This makes it an invaluable intermediate in the synthesis of complex pharmaceutical compounds, particularly in the construction of biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom can significantly influence the compound's electronic properties, often leading to improved metabolic stability and binding affinity in the final drug candidates.
This technical guide provides a detailed protocol for the synthesis of this compound, based on established methodologies for structurally related compounds. The primary synthetic route involves a regioselective lithium-halogen exchange followed by borylation.
Synthetic Pathway Overview
The most common and effective method for the synthesis of this compound is a two-step process starting from a suitable dihalopyridine precursor, 2-chloro-6-fluoropyridine. The process involves a regioselective metalation at the 3-position, followed by trapping the resulting organolithium intermediate with a borate ester.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar pyridinylboronic acids.[1][2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-6-fluoropyridine | ≥98% | Commercially Available | Starting material |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Used for lithiation |
| Triisopropyl borate | ≥98% | Commercially Available | Boron source |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Reaction solvent |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Reagent Grade | For workup and hydrolysis |
| Ethyl acetate | Reagent Grade | Commercially Available | Extraction solvent |
| Brine (saturated NaCl) | Prepared in-house | For washing | |
| Anhydrous sodium sulfate | Reagent Grade | Commercially Available | Drying agent |
| Dry ice/acetone bath | Prepared in-house | For cooling |
Reaction Setup
Caption: Diagram of the reaction setup for the lithiation-borylation synthesis.
Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum with a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Initial Cooling and Reagent Addition: The flask is cooled to -78 °C using a dry ice/acetone bath. 2-Chloro-6-fluoropyridine is then added to the cold THF.
-
Lithiation: n-Butyllithium (n-BuLi) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for a specified time to facilitate complete lithium-halogen exchange at the 3-position.[2]
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred at this temperature for an additional period before being allowed to warm slowly to room temperature.[1][2]
-
Workup and Isolation: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and optimization.
| Parameter | Value | Reference/Note |
| Reactants | ||
| 2-Chloro-6-fluoropyridine | 1.0 eq | |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 eq | Based on analogous procedures[2] |
| Triisopropyl borate | 1.2 - 1.5 eq | Based on analogous procedures[1] |
| Reaction Conditions | ||
| Lithiation Temperature | -78 °C | [2] |
| Lithiation Time | 1 - 2 hours | Typical for this type of reaction |
| Borylation Temperature | -78 °C | [1] |
| Borylation Time | 2 - 3 hours | Typical for this type of reaction |
| Product Information | ||
| Molecular Formula | C₅H₄BClFNO₂ | |
| Molecular Weight | 175.35 g/mol | |
| Appearance | White to off-white solid | |
| Typical Yield | 60 - 80% | Estimated based on similar syntheses |
| Purity | ≥98% | After purification |
Characterization Data (Representative)
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the pyridine ring protons. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the pyridine ring. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the pyridine ring. |
| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |
Safety and Handling
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required for this reaction to proceed efficiently.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The synthesis of this compound via a lithium-halogen exchange and subsequent borylation is a robust and efficient method for producing this valuable synthetic intermediate. The protocol outlined in this guide provides a detailed framework for researchers to successfully synthesize and purify this compound for use in a wide range of applications, particularly in the development of novel pharmaceuticals. Careful control of reaction conditions, especially temperature and the exclusion of moisture, is critical for achieving high yields and purity.
References
Technical Guide: (6-Chloro-2-fluoropyridin-3-yl)boronic acid (CAS: 1256345-66-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (6-Chloro-2-fluoropyridin-3-yl)boronic acid, a key building block in modern synthetic chemistry. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, agrochemical development, and materials science.
Core Compound Data
This compound is a substituted pyridinylboronic acid that serves as a versatile reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.[1]
| Property | Value | Source |
| CAS Number | 1256345-66-0 | Chem-Impex |
| Molecular Formula | C₅H₄BClFNO₂ | Chem-Impex |
| Molecular Weight | 175.35 g/mol | Chem-Impex |
| Appearance | White to off-white solid | Chem-Impex |
| Purity | ≥98.5% | Chem-Impex |
| Storage Conditions | Store at 0-8°C | Chem-Impex |
Spectroscopic and Physical Properties
While a comprehensive, publicly available dataset for all physical properties is limited, the following information has been compiled from various sources. Researchers should verify this data with their own analytical measurements.
| Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Spectral Data: Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound can be accessed through specialized chemical database providers.[2]
Key Synthetic Applications & Experimental Protocols
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds that are often scaffolds for biologically active molecules.[3][4] The presence of both a chloro and a fluoro substituent on the pyridine ring offers unique reactivity and allows for selective transformations.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction, adapted from procedures for similar fluorinated pyridineboronic acids.[3][5] Optimization for specific substrates is highly recommended.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Solvent Addition: Seal the flask with a septum and purge with an inert gas. Add the degassed anhydrous solvent via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the halide.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at a temperature typically ranging from 80 to 120°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Role in Drug Discovery and Medicinal Chemistry
Substituted pyridines are prevalent structural motifs in a vast number of pharmaceuticals. The 6-chloro-2-fluoropyridine scaffold, accessible through reagents like the title boronic acid, is of significant interest in medicinal chemistry.[6] The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[7] This makes this compound a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[1][8][9]
Visualizing Synthetic and Logical Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1256345-66-0|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: (6-Chloro-2-fluoropyridin-3-yl)boronic acid and its Analogs in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pyridinylboronic Acids
Pyridinylboronic acids are a class of heterocyclic organic compounds that have become indispensable building blocks in modern medicinal chemistry. Their utility primarily stems from their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. This capability enables the synthesis of complex biaryl and heteroaryl structures that are prevalent in a wide range of biologically active molecules and approved drugs. The pyridine motif itself is a privileged scaffold in drug design, known to enhance metabolic stability, permeability, potency, and target binding affinity.
Physicochemical Data of Related Pyridinylboronic Acids
Due to the absence of specific data for (6-Chloro-2-fluoropyridin-3-yl)boronic acid, the following table summarizes the quantitative data for structurally related and commercially available analogs. This comparative data can be valuable for predicting the properties and reactivity of the target compound.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| (2-Chloro-4-fluoropyridin-3-yl)boronic acid | C₅H₄BClFNO₂ | 175.35 | 1383970-43-1[1] |
| 6-Fluoro-3-pyridinylboronic acid | C₅H₅BFNO₂ | 140.91 | 351019-18-6[2][3][4] |
| 3-Pyridinylboronic acid | C₅H₆BNO₂ | 122.92 | 1692-25-7[5] |
Experimental Protocols: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone reaction for the application of pyridinylboronic acids. Below is a generalized protocol that serves as a starting point for the coupling of a pyridinylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Reaction Setup
A typical Suzuki-Miyaura coupling reaction involves the following components:
-
Aryl or Heteroaryl Halide: The electrophilic partner in the coupling reaction.
-
Pyridinylboronic Acid: The nucleophilic partner.
-
Palladium Catalyst: Commonly used catalysts include Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂.
-
Ligand: Phosphine-based ligands such as PPh₃, dppf, or Buchwald ligands are frequently employed to stabilize the palladium catalyst and facilitate the reaction.
-
Base: An aqueous solution of a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ is required to activate the boronic acid.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used.
Step-by-Step Procedure
-
Reaction Assembly: In a reaction vessel, combine the aryl halide (1.0 eq), the pyridinylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the ligand (if required).
-
Inert Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon, to prevent the degradation of the catalyst.
-
Solvent and Base Addition: Add the degassed organic solvent and the aqueous base solution to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. (2-chloro-4-fluoropyridin-3-yl)boronic acid - CAS:1383970-43-1 - Abovchem [abovchem.com]
- 2. (6-FLUOROPYRIDIN-3-YL)BORONIC ACID | CAS 351019-18-6 [matrix-fine-chemicals.com]
- 3. 6-Fluoro-3-pyridinylboronic acid 351019-18-6 [sigmaaldrich.com]
- 4. 6-Fluoro-3-pyridinylboronic acid 351019-18-6 [sigmaaldrich.com]
- 5. 3-Pyridinylboronic acid = 95.0 1692-25-7 [sigmaaldrich.com]
An In-depth Technical Guide to (6-Chloro-2-fluoropyridin-3-yl)boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloro-2-fluoropyridin-3-yl)boronic acid is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its trifunctional nature, featuring a boronic acid group, a chloro substituent, and a fluoro substituent on a pyridine ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions for the development of targeted therapeutics.
Core Chemical Properties
While some specific physical properties of this compound are not widely reported in public literature, a summary of its known chemical identity and estimated properties based on similar compounds is presented below.
| Property | Value | Source |
| CAS Number | 1256345-66-0 | MSDS |
| Molecular Formula | C5H4BClFNO2 | MSDS |
| Molecular Weight | 175.35 g/mol | MSDS |
| Appearance | White to off-white solid (typical for similar boronic acids) | N/A |
| Melting Point | Estimated: ~154-157 °C | Based on 6-Chloropyridine-3-boronic acid[1] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Estimated: 4-10 (typical range for aryl boronic acids) | [2] |
| Stability | Stable under recommended storage conditions. Sensitive to moisture. | MSDS |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | MSDS |
Synthesis
General Synthetic Workflow: Halogen-Metal Exchange and Borylation
This method involves the deprotonation of a dihalopyridine precursor at a specific position using a strong base, followed by reaction with a borate ester and subsequent hydrolysis to yield the boronic acid.
Experimental Protocols
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of C-C bonds between the pyridine ring and various aryl or heteroaryl halides. This reaction is fundamental to the synthesis of numerous pharmaceutical and agrochemical compounds.
Representative Protocol: Synthesis of a Biaryl Compound
This protocol is adapted from a procedure for the coupling of 2-fluoropyridine-3-boronic acid with an aryl bromide.[4]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like 2-(Dicyclohexylphosphino)biphenyl)
-
Base (e.g., K₂CO₃ or KF)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous and degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the aryl halide.
-
Reaction:
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Applications in Drug Discovery
The 6-chloro-2-fluoropyridinyl moiety is a valuable pharmacophore in drug design. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a handle for further functionalization.
Synthesis of Kinase Inhibitors
This compound and its derivatives are utilized in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs. For instance, it can be a key intermediate in the synthesis of Aurora kinase inhibitors.[6] Aurora kinases are crucial for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
References
- 1. 6-Chloropyridine-3-boronic acid, 96% | Fisher Scientific [fishersci.ca]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Stability and Storage of (6-Chloro-2-fluoropyridin-3-yl)boronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for (6-Chloro-2-fluoropyridin-3-yl)boronic acid. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous arylboronic acids to present likely degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
Introduction to the Stability of Arylboronic Acids
Arylboronic acids are a cornerstone of modern synthetic chemistry, most notably for their use in Suzuki-Miyaura cross-coupling reactions. However, their utility is intrinsically linked to their stability. The carbon-boron bond is susceptible to cleavage under various conditions, leading to degradation and the formation of impurities. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This reaction is often an undesired side reaction in coupling reactions and its rate is highly dependent on factors such as pH and the electronic properties of the aryl group.[1] For heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like pyridine, the mechanism of protodeboronation can be complex. In the case of 2-pyridylboronic acid, a zwitterionic intermediate formed under neutral pH conditions has been shown to be highly reactive and prone to rapid decomposition.[1][2]
Oxidation of the carbon-boron bond typically leads to the formation of the corresponding phenol. This can be promoted by various oxidizing agents, including atmospheric oxygen, peroxides, and other reagents.[3][4][5] The susceptibility to oxidation is also influenced by the reaction conditions and the nature of the substituents on the aromatic ring.
Given the presence of a pyridine ring with halo-substituents, this compound is expected to be susceptible to both protodeboronation and oxidation. Understanding these degradation pathways is critical for its proper handling, storage, and use in synthetic applications to ensure the purity of starting materials and the integrity of reaction outcomes.
Recommended Storage Conditions
Based on safety data sheets for this compound and analogous compounds, the following storage conditions are recommended to minimize degradation:
-
Temperature: For long-term storage, a temperature of -20°C is recommended. For short-term storage (up to one week), 4°C is acceptable.
-
Atmosphere: Store in a dry, well-ventilated place under an inert atmosphere, such as argon or nitrogen, to protect from moisture and atmospheric oxygen.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and air.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
Illustrative Stability Data
| Stress Condition | Parameter | Duration | Expected Purity/Degradation |
| Hydrolytic | 0.1 M HCl (aq) | 24 hours | Significant Degradation |
| Water (pH ~7) | 24 hours | Moderate Degradation | |
| 0.1 M NaOH (aq) | 24 hours | Significant Degradation | |
| Oxidative | 3% H₂O₂ (aq) | 8 hours | Extensive Degradation |
| Thermal | 60°C (Solid State) | 7 days | Minor Degradation |
| Photolytic | ICH Q1B Option 2 | - | Moderate Degradation |
Potential Degradation Pathways and Visualization
The primary degradation pathways anticipated for this compound are protodeboronation and oxidation.
Caption: General workflow for a forced degradation study.
Caption: Protodeboronation of this compound.
Caption: Oxidation of this compound.
Experimental Protocols for Stability Assessment
The following are representative protocols for conducting forced degradation studies and analyzing the stability of this compound.
Representative Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable buffer components).
-
Hydrochloric acid (0.1 M).
-
Sodium hydroxide (0.1 M).
-
Hydrogen peroxide (3%).
-
-
Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (to be optimized by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare sample solutions at the same concentration as the standard solution.
-
-
Forced Degradation Procedure:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Cool and neutralize with 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the diluent.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the diluent.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the diluent.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days. Then, prepare a solution at a concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Prepare a solution at a concentration of 0.1 mg/mL.
-
-
Analysis:
-
Inject the standard solution, a non-degraded sample solution, and each of the degraded sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Representative NMR Spectroscopy Protocol for Degradant Characterization
-
Apparatus:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
-
Procedure:
-
Prepare a concentrated solution of the degraded sample by removing the HPLC mobile phase solvents under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
-
Compare the spectra of the degraded sample with that of the reference standard to identify structural changes in the degradation products. ¹¹B NMR is particularly useful for observing changes at the boron center.[6][7]
-
Representative Mass Spectrometry Protocol for Degradant Identification
-
Apparatus:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with high-resolution mass spectrometry (HRMS) capabilities (e.g., Q-TOF or Orbitrap).
-
-
Procedure:
-
Analyze the degraded samples using the developed HPLC method coupled to the mass spectrometer.
-
Obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products.
-
Use the accurate mass measurements from HRMS to propose elemental compositions for the degradation products.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the degradation products, which can aid in their structural elucidation.
-
Conclusion
While specific quantitative stability data for this compound is not extensively documented, a comprehensive understanding of its stability can be inferred from the well-established chemistry of arylboronic acids. The primary degradation pathways are protodeboronation and oxidation, which can be minimized by appropriate storage conditions, including low temperature, inert atmosphere, and protection from light and incompatible materials. This guide provides a framework for researchers to assess the stability of this compound through detailed, representative experimental protocols for forced degradation studies and analysis using modern analytical techniques. By implementing these methodologies, scientists can ensure the quality and reliability of this important synthetic building block in their research and development endeavors.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Spectroscopic and Synthetic Profile of (6-Chloro-2-fluoropyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Chloro-2-fluoropyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its unique substitution pattern offers opportunities for the synthesis of complex, biologically active molecules. This technical guide provides a summary of representative spectroscopic data based on analogous compounds, a detailed plausible experimental protocol for its synthesis, and a visual representation of the synthetic workflow. Due to the absence of publicly available experimental data for the title compound, this guide leverages information on structurally similar molecules to provide a predictive and practical resource for researchers.
Representative Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of pyridinylboronic acids is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts are influenced by the positions of the boronic acid group, chlorine, and fluorine substituents.
Table 1: Representative ¹H NMR Data for Analogous Pyridinyl and Phenylboronic Acids
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| (2-Fluoropyridin-4-yl)boronic acid | - | 8.15 (d, J=4.8 Hz, 1H), 7.85 (s, 1H), 7.55 (d, J=4.8 Hz, 1H) |
| 4-Chloro-2-fluorophenylboronic acid | - | 7.81 (t, J=7.8 Hz, 1H), 7.24 (dd, J=8.0, 2.0 Hz, 1H), 7.14 (dd, J=10.0, 2.0 Hz, 1H) |
| 2-Chlorobenzoic acid | DMSO-d₆ | 13.43 (s, 1H), 7.81 (d, J=7.6 Hz, 1H), 7.56 (t, J=7.6 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H), 7.45 (t, J=7.6 Hz, 1H)[1] |
| 3-Chlorobenzoic acid | DMSO-d₆ | 13.0 (br s, 1H), 7.93 (s, 1H), 7.71 (d, J=7.8 Hz, 1H), 7.56 (t, J=7.9 Hz, 1H)[2] |
| Phenylboronic acid | - | 7.99 (d, J=7.2 Hz, 2H), 7.79 (t, J=7.4 Hz, 1H), 7.39 (t, J=7.4 Hz, 2H)[3] |
¹³C NMR Spectroscopy
Carbon NMR spectra provide insight into the carbon framework of the molecule. The carbons attached to the boronic acid group, chlorine, and fluorine will exhibit characteristic chemical shifts and coupling constants (for C-F coupling).
Table 2: Representative ¹³C NMR Data for Analogous Phenylboronic Acids
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 2-Chlorobenzoic acid | CDCl₃ | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[1] |
| 3-Chlorobenzoic acid | DMSO-d₆ | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37[2] |
Mass Spectrometry
Mass spectrometry of boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or adducts with solvents. Electrospray ionization (ESI) is a common technique used for their analysis.
Table 3: Representative Mass Spectrometry Data for Boronic Acids
| Compound | Ionization Method | Observed m/z | Notes |
| Arylboronic acids | ESI | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Formation of adducts with solvents may be observed.[4] |
| Peptide boronic acids | MALDI | [M+DHB-H₂O+H]⁺ | DHB matrix can form adducts. |
| General Boronic Acids | Various | - | Analysis can be complicated by dehydration to form boroxines.[4] |
Infrared (IR) Spectroscopy
The IR spectrum of a pyridinylboronic acid will show characteristic bands for O-H stretching of the boronic acid group, B-O stretching, and aromatic C-H and C=C/C=N stretching vibrations.
Table 4: Representative IR Spectroscopy Data for Pyridinyl and Boronic Acid Compounds
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H stretch (boronic acid) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C and C=N stretch (aromatic ring) | 1400-1600 |
| B-O stretch | 1310-1380 |
Experimental Protocols
The synthesis of this compound can be plausibly achieved via a halogen-metal exchange followed by borylation, starting from a suitable halopyridine precursor such as 2,6-dichloro-5-fluoropyridine. This method leverages the differential reactivity of the halogen atoms on the pyridine ring.
Proposed Synthesis of this compound
Starting Material: 2,6-Dichloro-5-fluoropyridine
Reaction: Regioselective lithiation and borylation.
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: To the cooled THF, add 2,6-dichloro-5-fluoropyridine (1.0 eq). Subsequently, add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is acidic (pH ~2). The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthesis of this compound.
References
Purity Analysis of (6-Chloro-2-fluoropyridin-3-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of (6-Chloro-2-fluoropyridin-3-yl)boronic acid, a critical building block in pharmaceutical and agrochemical synthesis.[1] Given its role in Suzuki-Miyaura cross-coupling reactions, ensuring high purity is paramount to achieving desired reaction outcomes and the integrity of the final products.[2] This document outlines detailed experimental protocols for the key analytical techniques, presents data in a structured format, and includes visualizations of the analytical workflows.
Introduction
This compound is a heterocyclic boronic acid derivative widely used in organic synthesis. Its purity directly impacts the efficiency, yield, and reproducibility of subsequent reactions. Potential impurities can poison catalysts, lead to unwanted side reactions, and complicate the purification of the desired products.[2] Therefore, robust analytical methods are essential for the quality control of this reagent. This guide focuses on the most common and effective techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Techniques and Data Presentation
The purity of this compound is typically assessed by a combination of chromatographic and spectroscopic methods. Below are the primary techniques and representative data.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the main component from its impurities. The method development for boronic acids requires careful consideration of the mobile phase pH and the stationary phase to avoid on-column degradation, such as hydrolysis.[3]
Table 1: Representative HPLC Purity Data
| Parameter | Value |
| Purity by Area % | ≥ 98.5% |
| Retention Time | ~ 4.2 min |
| Largest Impurity | < 0.5% |
| Total Impurities | < 1.5% |
Note: The data presented are typical values and may vary depending on the specific analytical conditions and the synthetic route of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of boronic acids. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative. For fluorinated compounds like this compound, ¹⁹F NMR is particularly useful for both identification and quantification.
Table 2: Representative NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 8.25 | d | H-4 |
| 7.40 | dd | H-5 | |
| 5.50 (broad s) | s | B(OH)₂ | |
| ¹⁹F NMR | -70.5 | s | Ar-F |
| ¹¹B NMR | 30.0 (broad s) | s | B(OH)₂ |
Note: Chemical shifts are referenced to standard internal references and can vary based on the solvent and concentration. The boronic acid protons (B(OH)₂) often appear as a broad singlet and can exchange with deuterium in deuterated protic solvents.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
HPLC Method for Purity Determination
This protocol describes a general RP-HPLC method suitable for the purity analysis of this compound.
3.1.1. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3.1.2. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
NMR Spectroscopic Analysis
This section provides a general procedure for acquiring NMR spectra for structural confirmation and purity assessment.
3.2.1. Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).[4]
-
Ensure the sample is fully dissolved before transferring it to a 5 mm NMR tube.[5]
3.2.2. NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher
-
¹H NMR:
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Pulse Width: 90°
-
-
¹⁹F NMR:
-
Number of Scans: 64
-
Relaxation Delay: 2 s
-
Pulse Width: 90°
-
-
¹¹B NMR:
-
Number of Scans: 256
-
Relaxation Delay: 0.5 s
-
Pulse Width: 90°
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the purity analysis process.
Potential Impurities
Understanding the potential impurities is crucial for developing appropriate analytical methods. Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthetic route.
-
Homocoupling products: Dimeric species formed during Suzuki-Miyaura type preparations.[6]
-
Decomposition products: Boronic acids can be susceptible to protodeboronation under certain conditions.[7]
-
Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules.
The analytical methods described in this guide are designed to separate and detect these potential impurities, ensuring a comprehensive purity assessment.
Conclusion
The purity of this compound is a critical quality attribute that can significantly influence its performance in synthetic applications. A combination of HPLC and NMR spectroscopy provides a robust approach for a comprehensive purity assessment. The detailed protocols and workflows presented in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to establish reliable quality control procedures for this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of (6-Chloro-2-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (6-Chloro-2-fluoropyridin-3-yl)boronic acid (CAS No. 1256345-66-0), a key building block in synthetic and medicinal chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a pyridine-based organoboron compound. While specific physical and chemical data for this exact compound are limited, the table below summarizes available information. Much of the safety data is derived from structurally similar compounds and general knowledge of boronic acids.
| Property | Data | Source |
| CAS Number | 1256345-66-0 | [1] |
| Molecular Formula | C₅H₄BClFNO₂ | [1] |
| Molecular Weight | 175.35 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility in Water | No data available | [1] |
| Melting Point/Range | No data available | |
| Decomposition Temperature | No data available | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Statements:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[1] The available data, often based on Quantitative Structure-Activity Relationship (QSAR) modeling or data from similar compounds, is summarized below.
| Toxicity Endpoint | Finding | Source |
| Acute Toxicity | No data available | [1][3] |
| Skin Corrosion/Irritation | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [3] |
| Respiratory or Skin Sensitization | Prolonged or repeated exposure may cause allergic reactions.[1] | [1] |
| Germ Cell Mutagenicity | No data available | [1][3] |
| Carcinogenicity (IARC) | Not identified as a probable, possible or confirmed human carcinogen.[1] | [1] |
| Reproductive Toxicity | No data available | [1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] | [1][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1] |
Safe Handling and Storage
Proper handling and storage are essential to minimize risk.
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Use personal protective equipment as specified in Section 5.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]
Storage:
-
Store refrigerated when possible.[3]
-
Avoid moisture.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]
Caption: A logical workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specification | Source |
| Eye/Face Protection | Wear tight-sealing safety goggles compliant with EN166 (EU) or NIOSH (US) standards.[3][5] | [3][5] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them in accordance with laboratory practices.[1][5] | [1][5] |
| Skin/Body Protection | Wear a flame-resistant lab coat. For tasks with a higher risk of splashes, consider an impervious apron.[2][5] | [2][5] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1] | [1][5] |
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.[1]
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[1][3]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[1][3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]
Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Hazards: Combustion may produce hazardous gases such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride gas.[1][3]
-
Firefighter Protection: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]
Accidental Release:
-
Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation and avoid breathing dust.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[1][2]
Caption: A decision-making workflow for responding to an accidental spill.
Stability and Reactivity
-
Reactivity: No data available.[1]
-
Chemical Stability: Stable under recommended storage conditions.[1][2]
-
Possibility of Hazardous Reactions: No data available.[1]
-
Conditions to Avoid: Moisture, dust formation, and excess heat.[1][2]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]
-
Hazardous Decomposition Products: In case of fire, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[1][3][6]
Disposal Considerations
This material should be disposed of as hazardous waste.
-
Product: Burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of as unused product.[1]
-
Regulations: Disposal must be in accordance with local, state, and federal regulations.
Experimental Protocols
Specific experimental protocols for determining the safety and toxicological properties of this compound are not publicly available. Toxicological assessments are often conducted using standardized OECD guidelines. For instance, skin irritation may be assessed via OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method). Researchers should consult relevant regulatory guidelines for specific experimental designs.
Disclaimer: This document is intended as a guide and is based on currently available information. It does not purport to be all-inclusive. Users should conduct their own risk assessments and consult original Safety Data Sheets (SDS) before use. The responsibility for safe handling lies with the user.
References
Commercial Availability of (6-Chloro-2-fluoropyridin-3-yl)boronic acid: A Technical Guide for Researchers
(6-Chloro-2-fluoropyridin-3-yl)boronic acid is a key building block in medicinal chemistry and drug discovery, sought after for its role in the synthesis of complex organic molecules through cross-coupling reactions. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and synthetic methodologies for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to off-white solid. Below is a summary of its key physicochemical properties sourced from various suppliers.
| Property | Value | Reference |
| CAS Number | 1256345-66-0 | [1][2] |
| Molecular Formula | C₅H₄BClFNO₂ | [1][2] |
| Molecular Weight | 175.35 g/mol | [2] |
| Purity | ≥95% to ≥98.5% | [1][2][3] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | 0-8°C or -20°C | [1][2] |
Commercial Suppliers
A number of chemical suppliers offer this compound in research and bulk quantities. The table below lists some of the prominent suppliers and their typical product specifications.
| Supplier | Purity | Available Quantities |
| Chem-Impex | ≥98.5% | Inquire |
| Cusabio | 95% | Inquire |
| Amerigo Scientific | ≥95% | Inquire |
| Frontier Specialty Chemicals | Custom Synthesis | Inquire |
Synthetic Methodologies
The synthesis of pyridinyl boronic acids, including this compound, can be achieved through several established methods in organic chemistry. A common approach involves a halogen-metal exchange followed by borylation.
A general synthetic workflow for related 6-halo-pyridin-3-yl boronic acids starts from a dihalopyridine precursor. This can proceed via two primary pathways: a regioselective halogen-metal exchange followed by reaction with a borate ester, or a palladium-catalyzed Miyaura borylation.[4]
Representative Experimental Protocol: Synthesis via Halogen-Metal Exchange and Borylation
The following is a representative protocol for the synthesis of a halo-pyridinyl boronic acid, which can be adapted for this compound, likely starting from 2,5-dichloro-3-fluoropyridine.
Materials:
-
2,5-Dichloropyridine (or appropriate dihalopyridine precursor)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the dihalopyridine precursor in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures.[5]
The general catalytic cycle for a Suzuki-Miyaura coupling reaction is depicted below.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated laboratory. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.
This guide provides a foundational understanding of the commercial landscape and technical aspects of this compound. For specific applications and detailed analytical data, it is recommended to consult the documentation provided by the chosen supplier and relevant scientific literature.
References
- 1. cusabio.com [cusabio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-chloro-5-fluoropyridin-3-yl-3-boronic acid ,≥95% - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of (6-Chloro-2-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1] (6-Chloro-2-fluoropyridin-3-yl)boronic acid is a valuable building block in organic synthesis, enabling the introduction of a substituted pyridine ring into a target molecule.[2] Its unique electronic properties, arising from the presence of both a chloro and a fluoro substituent, make it a key component in the development of novel pharmaceuticals and advanced materials.[2]
These application notes provide a comprehensive overview of the Suzuki coupling conditions for this compound, including detailed experimental protocols and a summary of common reaction parameters. The methodologies presented are based on established procedures for similar electron-deficient pyridylboronic acids and serve as a robust starting point for reaction optimization.[1][3]
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl halide) to form a Pd(II) complex.[1][4]
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[1][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[4]
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
(Hetero)aryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)[6][7]
-
Degassed water
-
Standard laboratory glassware (e.g., Schlenk flask)
-
Magnetic stirrer with heating
-
Inert atmosphere system (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the (hetero)aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), and the palladium catalyst/ligand (see table below for typical loadings).[1][7][8]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[1][6]
-
Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1-0.2 M with respect to the halide) and degassed water (if using a biphasic system) to the flask via syringe.[1][7][9]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously for the specified time (typically 4-24 hours).[1][3][7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.[1][7] Separate the organic layer, and extract the aqueous layer with the same organic solvent.[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][7] The crude product can then be purified by flash column chromatography on silica gel.[7]
Data Presentation: Typical Suzuki Coupling Conditions
The following table summarizes common conditions for Suzuki coupling reactions involving pyridylboronic acids. These serve as a starting point for optimizing the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 18 | Varies |
| Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2.0) | DMF | 80 | Varies | 10-32[10] |
| Pd₂(dba)₃ (1.5) | Phosphine Ligand (3.0) | KF (3.0) | 1,4-Dioxane | 110 | 12-24 | Varies |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | 1,4-Dioxane/H₂O | 65-100 | Varies | 5-89[11] |
| PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (aq. 1M) | 1,4-Dioxane | Reflux | 8 | 32-69[12] |
Mandatory Visualizations
Suzuki Coupling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (6-Chloro-2-fluoropyridin-3-yl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Chloro-2-fluoropyridin-3-yl)boronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique electronic properties, stemming from the presence of both a chloro and a fluoro substituent on the pyridine ring, make it an attractive reagent for the synthesis of complex heterocyclic molecules. This boronic acid is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical development. The resulting 2-fluoro-3-arylpyridine moiety is a key pharmacophore in a variety of biologically active compounds, including kinase inhibitors. These application notes provide a detailed overview of its use, focusing on the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Featured Application: Synthesis of IRAK4 Kinase Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. It acts as a critical signaling node downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers, making it a compelling therapeutic target. Small molecule inhibitors of IRAK4 have the potential to modulate the inflammatory response and offer new treatment options for these conditions.
This compound serves as a key starting material for the synthesis of a novel class of potent IRAK4 inhibitors. The Suzuki-Miyaura coupling reaction enables the efficient incorporation of the 6-chloro-2-fluoropyridin-3-yl moiety onto a core scaffold, leading to compounds with significant inhibitory activity against IRAK4.
Quantitative Data: IRAK4 Inhibition
The following table summarizes the in vitro activity of a representative compound synthesized using this compound. The data is derived from patent literature describing novel IRAK4 inhibitors.
| Compound ID | Core Scaffold | Coupling Partner | IRAK4 IC50 (nM) |
| Example 1 | Pyrimidine-based | This compound | < 100 |
Data is illustrative and based on compounds described in patent literature where this compound is a key reactant.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic chloride (e.g., a chloropyrimidine scaffold).
Materials:
-
This compound (1.2 equiv)
-
Heterocyclic chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add the heterocyclic chloride, this compound, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling, often leading to higher yields and shorter reaction times.
Materials:
-
This compound (1.5 equiv)
-
Heterocyclic chloride (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Microwave-compatible solvent (e.g., DMF/water, 9:1 mixture)
-
Microwave synthesis vial with a stir bar
Procedure:
-
In a microwave synthesis vial, combine the heterocyclic chloride, this compound, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up the reaction as described in the general protocol (steps 7-9).
Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for IRAK4 Inhibitor Synthesis.
Conclusion
This compound is a powerful synthetic intermediate for the construction of medicinally relevant molecules. Its successful application in the synthesis of potent IRAK4 inhibitors underscores its importance in drug discovery. The provided protocols offer a robust starting point for researchers to utilize this versatile building block in their own research endeavors. The unique substitution pattern of this reagent provides opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds, making it a valuable tool in the development of next-generation therapeutics.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (6-Chloro-2-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of complex pharmaceutical agents, including kinase inhibitors.
(6-Chloro-2-fluoropyridin-3-yl)boronic acid is a valuable synthetic building block for the introduction of a substituted pyridine moiety into a target molecule. The presence of both a fluorine and a chlorine atom on the pyridine ring offers opportunities for modulating the electronic properties, lipophilicity, and metabolic stability of the final compound, potentially enhancing its binding affinity and selectivity for the target kinase. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the Anaplastic Lymphoma Kinase (ALK) inhibitor scaffold.
Featured Application: Synthesis of a Pyridinyl-Pyrimidine ALK Inhibitor
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). The synthesis of ALK inhibitors often involves the coupling of a heterocyclic core, such as a pyrimidine, with a substituted aryl or heteroaryl group. The following protocol describes a representative synthesis of a pyridinyl-pyrimidine ALK inhibitor scaffold using this compound.
Signaling Pathway
The ALK signaling pathway, when activated, triggers multiple downstream cascades that promote cell proliferation, survival, and differentiation.[1][2][3][4][5] Key among these are the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][3][4][5] Inhibition of ALK blocks these downstream signals, leading to apoptosis of cancer cells dependent on ALK activity.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.
Experimental Protocols
The synthesis of the target kinase inhibitor involves a key Suzuki-Miyaura cross-coupling step between a pyrimidine-based scaffold and this compound.
Caption: General Synthetic Workflow for the Kinase Inhibitor.
This protocol describes the synthesis of a 4-amino-2-chloropyrimidine intermediate, which serves as the coupling partner for the boronic acid.
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq.) in a suitable solvent such as isopropanol or DMF, add the desired amine (1.0-1.2 eq.) and a base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine intermediate.
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 4-amino-2-chloropyrimidine intermediate with this compound.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the 4-amino-2-chloropyrimidine intermediate (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, SPhos), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Data Presentation
The following tables present representative quantitative data for the synthesis and activity of a hypothetical ALK inhibitor synthesized using the described methods. This data is compiled from literature on similar kinase inhibitors and should be considered illustrative.
Table 1: Suzuki-Miyaura Coupling Reaction Parameters and Yields
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 82 |
| 3 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 90 | 16 | 68 |
Table 2: In Vitro Biological Activity of the Synthesized ALK Inhibitor
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) |
| Representative Inhibitor | ALK | 15 | H3122 (NSCLC) | 50 |
| Crizotinib (Reference) | ALK | 20 | H3122 (NSCLC) | 62 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Workflow Diagram
Caption: A standard experimental workflow for Suzuki coupling.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a 6-chloro-2-fluoropyridinyl moiety, which can impart favorable pharmacological properties to the final compound. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to utilize this building block in the development of novel kinase inhibitors.
References
Application of (6-Chloro-2-fluoropyridin-3-yl)boronic Acid in Material Science
Application Note AP-CFP-MS-001
Introduction
(6-Chloro-2-fluoropyridin-3-yl)boronic acid is a versatile heterocyclic organoboron compound that serves as a crucial building block in the synthesis of advanced functional materials. Its unique electronic properties, stemming from the electron-withdrawing chloro and fluoro substituents on the pyridine ring, make it an attractive monomer for the creation of materials with tailored optical and electronic characteristics. This application note details the use of this compound in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and high refractive index polymers, providing detailed experimental protocols and representative data.
The primary application of this compound in material science is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This robust and efficient reaction enables the formation of carbon-carbon bonds, facilitating the construction of complex polymeric structures.
Key Applications in Material Science
-
Conjugated Polymers for Organic Light-Emitting Diodes (OLEDs): The incorporation of the 6-chloro-2-fluoropyridin-3-yl moiety into conjugated polymer backbones, such as those based on polyfluorene, can significantly influence the material's photophysical properties. The electron-deficient nature of the pyridine unit can enhance electron injection and transport, leading to improved device efficiency and stability in OLEDs.
-
High Refractive Index (HRI) Polymers: The presence of a halogenated aromatic ring in the polymer structure contributes to a higher refractive index.[1] Polymers with high refractive indices are essential for the fabrication of advanced optical components, such as lenses, optical adhesives, and anti-reflective coatings.
Experimental Protocols
Synthesis of a Polyfluorene Copolymer for OLED Applications
This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene and 6-chloro-2-fluoropyridine via a Suzuki-Miyaura cross-coupling polymerization.
Reaction Scheme:
Figure 1: Synthesis of a polyfluorene copolymer via Suzuki coupling.
Materials:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask. In a separate flask, prepare a 2 M aqueous solution of potassium carbonate.
-
Degassing: Degas both the reaction mixture and the base solution by bubbling with argon for 30 minutes.
-
Polymerization: Add the potassium carbonate solution (5 mL) to the reaction mixture under an argon atmosphere. Heat the mixture to 90 °C and stir vigorously for 48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol (200 mL).
-
Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with acetone for 24 hours, followed by extraction with hexane for 24 hours to remove oligomers and catalyst residues.
-
Drying: Dry the final polymer product under vacuum at 60 °C for 24 hours.
Expected Data:
The resulting polymer is expected to exhibit the following properties. Note that these are representative values and can vary based on the specific reaction conditions and monomer purity.
| Property | Representative Value |
| Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Absorption Max (λmax, film) | 380 - 400 nm |
| Emission Max (λem, film) | 420 - 450 nm (Blue emission) |
| Thermal Decomposition (TGA) | > 350 °C |
General Protocol for High Refractive Index Polymer Synthesis
This protocol outlines a general approach for synthesizing a polymer with a high refractive index using this compound as a comonomer. The principle is to incorporate a high density of aromatic and halogenated moieties into the polymer backbone.
Workflow for HRI Polymer Synthesis:
Figure 2: Workflow for HRI polymer synthesis and characterization.
Materials:
-
This compound
-
A dibromoaryl comonomer (e.g., 4,4'-dibromobiphenyl)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Water)
Procedure:
The experimental procedure is analogous to the Suzuki polymerization described for the OLED copolymer. The key difference is the choice of the dibromo comonomer, which should also contribute to a high refractive index (e.g., containing aromatic or sulfur-containing moieties).
Expected Data:
The incorporation of the chloro- and fluoro-substituted pyridine unit is expected to increase the refractive index of the resulting polymer.
| Property | Expected Outcome |
| Refractive Index (n) at 589 nm | > 1.65 |
| Abbe Number | Lower values, indicating higher dispersion |
| Optical Transparency | High transparency in the visible region |
| Thermal Stability | High, due to the aromatic backbone |
Conclusion
This compound is a valuable monomer for the synthesis of advanced functional polymers. Its utilization in Suzuki-Miyaura cross-coupling reactions allows for the creation of conjugated polymers for OLED applications with tailored electronic properties, and high refractive index polymers for optical applications. The provided protocols serve as a foundation for researchers and scientists to explore the potential of this versatile building block in material science and drug development.
References
Application Notes and Protocols for the Scale-Up of Suzuki-Miyaura Reactions with (6-Chloro-2-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is a cornerstone in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] (6-Chloro-2-fluoropyridin-3-yl)boronic acid is a key building block, providing access to highly functionalized 2,3'-bipyridine scaffolds, which are prevalent in many biologically active compounds.
Scaling up Suzuki-Miyaura reactions from the laboratory bench to pilot or manufacturing scale presents unique challenges. Issues such as catalyst deactivation, side-product formation (e.g., protodeboronation and homo-coupling), reaction kinetics, and process safety must be carefully addressed to ensure a robust, efficient, and reproducible process.[3] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation, while the electron-withdrawing fluorine and chlorine substituents can influence the reactivity of the boronic acid.[3]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, outlining a pathway from a laboratory-scale synthesis to a scaled-up process. The notes include recommended reaction conditions, a comparative data table, and diagrams illustrating the experimental workflow and catalytic cycle.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (boronic acid) forms a boronate complex. This complex then transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Data Presentation: Lab-Scale vs. Scale-Up
The following table summarizes the key parameters and expected outcomes for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide at both a 1 mmol laboratory scale and a 100 mmol scale-up.
| Parameter | Laboratory Scale (1 mmol) | Scale-Up (100 mmol) | Key Considerations for Scale-Up |
| Aryl Bromide | 1.0 mmol (1.0 equiv) | 100 mmol (1.0 equiv) | Ensure consistent purity and stoichiometry. |
| This compound | 1.2 mmol (1.2 equiv) | 120 mmol (1.2 equiv) | Monitor for potential decomposition (protodeboronation); may require portion-wise addition. |
| Palladium Catalyst | Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) | Pd₂(dba)₃ (1.5 mmol, 1.5 mol%) | Lower catalyst loading is economically desirable; efficiency is critical. |
| Ligand | XPhos (0.03 mmol, 3.0 mol%) | XPhos (3.0 mmol, 3.0 mol%) | Bulky, electron-rich ligands like XPhos are crucial to prevent catalyst inhibition by the pyridine nitrogen.[3] |
| Base | K₃PO₄ (3.0 mmol, 3.0 equiv) | K₃PO₄ (300 mmol, 3.0 equiv) | Ensure efficient mixing to prevent localized high concentrations. A milder base helps minimize protodeboronation.[3] |
| Solvent | 1,4-Dioxane/Water (4:1, 5 mL) | 1,4-Dioxane/Water (4:1, 500 mL) | Degassing is critical to prevent catalyst oxidation. Solvent quality must be consistent. |
| Temperature | 100 °C | 100 °C | Maintain precise temperature control to ensure consistent reaction rates and impurity profiles. |
| Reaction Time | 12-18 hours | 12-18 hours | Monitor reaction completion by HPLC to avoid extended heating. |
| Work-up | Liquid-liquid extraction | Liquid-liquid extraction & potential crystallization | Crystallization is often preferred for purification at scale to avoid chromatography. |
| Yield (Isolated) | ~85% | ~80-85% | Yields can be slightly lower at scale due to handling and transfer losses. |
| Purity (by HPLC) | >98% | >98% | A robust purification method is essential to meet purity specifications. |
Experimental Protocols
Laboratory-Scale Synthesis (1 mmol)
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3.0 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[2][3]
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, pre-mix the Pd₂(dba)₃ and XPhos in 1 mL of anhydrous 1,4-dioxane. Add this catalyst solution to the Schlenk flask via syringe.
-
Solvent Addition: Add the remaining anhydrous 1,4-dioxane (3 mL) and degassed water (1 mL) to the reaction flask via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the aryl bromide is complete.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Scale-Up Synthesis (100 mmol)
Materials:
-
Aryl bromide (100 mmol, 1.0 equiv)
-
This compound (120 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mmol, 1.5 mol%)
-
XPhos (3.0 mmol, 3.0 mol%)
-
Potassium phosphate (K₃PO₄) (300 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (400 mL)
-
Degassed Water (100 mL)
-
Nitrogen gas
-
Jacketed glass reactor with overhead stirring and temperature control
Procedure:
-
Reactor Setup: Charge the jacketed glass reactor with the aryl bromide, this compound, and K₃PO₄.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water to the reactor.
-
Catalyst/Ligand Addition: In a separate inerted vessel, dissolve the Pd₂(dba)₃ and XPhos in a small portion of the 1,4-dioxane. Transfer this catalyst solution to the main reactor.
-
Reaction: Begin overhead stirring and heat the reactor jacket to maintain an internal temperature of 100 °C. Stir the mixture for 12-18 hours.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete (aryl bromide <1% by HPLC), cool the reactor to room temperature. Add ethyl acetate (1 L) and water (500 mL) and stir. Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer.
-
Purification: Wash the organic layer with brine (2 x 250 mL). Concentrate the organic layer under reduced pressure to a smaller volume. The product may be isolated by crystallization upon cooling or by adding an anti-solvent. Filter the solid product, wash with a cold solvent, and dry under vacuum.
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for Suzuki-Miyaura Coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: Figure 2. Suzuki-Miyaura Catalytic Cycle.
References
General Protocol for the Application of (6-Chloro-2-fluoropyridin-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in a wide range of biologically active molecules. (6-Chloro-2-fluoropyridin-3-yl)boronic acid is a valuable building block in medicinal chemistry, allowing for the strategic introduction of a substituted fluoropyridine moiety. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. This document provides a detailed protocol for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide (where X = Br, I, or Cl) proceeds via a palladium-catalyzed cycle to form the corresponding 3-aryl-6-chloro-2-fluoropyridine derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and related pyridylboronic acids with various aryl halides. Optimization may be required for specific substrates.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Data not available |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 8 | Data not available |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | Data not available |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | Data not available |
Table 2: Reagents and Materials
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial Supplier | May contain varying amounts of the corresponding boroxine. |
| Aryl/Heteroaryl Halide | ≥97% | Commercial Supplier | - |
| Pd(dppf)Cl₂ | Catalyst Grade | Commercial Supplier | Air-stable but best handled under an inert atmosphere. |
| Pd(PPh₃)₄ | Catalyst Grade | Commercial Supplier | Sensitive to air and moisture; handle under inert gas. |
| K₂CO₃ | Anhydrous | Commercial Supplier | Ensure it is finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, Degassed | Commercial Supplier | Use a freshly opened bottle or degas prior to use. |
| Ethyl Acetate | ACS Grade | Commercial Supplier | For workup and chromatography. |
| Hexanes | ACS Grade | Commercial Supplier | For chromatography. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercial Supplier | For drying organic layers. |
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Protocol 1: Standard Suzuki-Miyaura Coupling
1. Reaction Setup: a. To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.). b. Seal the flask with a rubber septum. c. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1] d. Under a positive flow of the inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%).[1]
2. Solvent Addition: a. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[1] The final concentration should be approximately 0.1-0.5 M with respect to the aryl halide.
3. Reaction Execution: a. Place the sealed reaction vessel in a preheated oil bath at 90-100°C.[1] b. Stir the reaction mixture vigorously for 8-24 hours.[1] c. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[1] f. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid synthesis and optimization, microwave-assisted conditions can be employed.
1. Reaction Setup: a. In a 10 mL microwave vial equipped with a stir bar, combine this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.). b. Add 1,4-dioxane (4 mL) and water (1 mL). c. Seal the vial with a cap.
2. Microwave Irradiation: a. Place the vial in the microwave reactor. b. Irradiate the reaction mixture at a set temperature of 120-150°C for 15-30 minutes.
3. Work-up and Purification: a. After cooling, work up and purify the product as described in Protocol 1 (steps 4 and 5).
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (6-Chloro-2-fluoropyridin-3-yl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction between (6-chloro-2-fluoropyridin-3-yl)boronic acid and various aryl halides. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The protocols and data presented herein are designed to facilitate the efficient synthesis and exploration of new chemical entities for drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides. The use of this compound as a building block allows for the introduction of a functionalized pyridine ring, a common motif in many biologically active molecules. The resulting 3-aryl-6-chloro-2-fluoropyridine scaffolds are of significant interest in drug discovery, particularly as kinase inhibitors.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system.
Caption: General Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Scope and Yields
The following table summarizes the reaction of this compound with a variety of aryl halides, showcasing the scope of the reaction with respect to different electronic and steric properties of the coupling partner.
| Entry | Aryl Halide | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 6-Chloro-2-fluoro-3-(4-methoxyphenyl)pyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | 6-Chloro-2-fluoro-3-(4-nitrophenyl)pyridine | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 |
| 3 | 1-Bromo-2,4-difluorobenzene | 6-Chloro-3-(2,4-difluorophenyl)-2-fluoropyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 82 |
| 4 | 2-Bromotoluene | 6-Chloro-2-fluoro-3-(o-tolyl)pyridine | Pd₂(dba)₃/XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 18 | 75 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 6-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 88 |
| 6 | 4-Bromobenzonitrile | 4-(6-Chloro-2-fluoropyridin-3-yl)benzonitrile | Pd(OAc)₂/RuPhos (2) | Na₂CO₃ | Ethanol | 85 | 12 | 91[2] |
| 7 | 3-Bromopyridine | 6-Chloro-2-fluoro-3,3'-bipyridine | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 72 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system to the flask via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) under an inert atmosphere for the specified time (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound (0.6 mmol)
-
Aryl halide (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
-
10 mL microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
Combine this compound, aryl halide, palladium catalyst, and base in a 10 mL microwave vial containing a stir bar.
-
Add the solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the product.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The 3-aryl-6-chloro-2-fluoropyridine scaffold is a privileged structure in medicinal chemistry, often found in potent kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The synthesized compounds can be screened for their inhibitory activity against various kinases to identify potential therapeutic agents.
For example, compounds with this scaffold have been investigated as inhibitors of Receptor Tyrosine Kinases (RTKs), which play crucial roles in cell proliferation, differentiation, and survival.[3] Aberrant RTK signaling is a common driver of tumorigenesis.
Caption: Inhibition of a generic RTK signaling pathway.
The diagram above illustrates a simplified signaling cascade initiated by a growth factor binding to an RTK. This leads to the activation of downstream proteins like RAS, RAF, MEK, and ERK, ultimately resulting in changes in gene expression that promote cell proliferation and survival. A 3-aryl-6-chloro-2-fluoropyridine-based kinase inhibitor can block this pathway by binding to the ATP-binding site of the RTK, thereby preventing its activation and halting the downstream signaling cascade. This mechanism of action is a common strategy in the development of targeted cancer therapies.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of (6-Chloro-2-fluoropyridin-3-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the protodeboronation of (6-Chloro-2-fluoropyridin-3-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on mitigating protodeboronation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield with Significant Protodeboronation | 1. Unstable Boronic Acid: this compound is an electron-deficient heteroaryl boronic acid, making it susceptible to protodeboronation, especially under neutral or harsh basic conditions.[1][2] | a. Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA ester. These derivatives provide a slow release of the boronic acid during the reaction, minimizing its concentration and thus reducing the rate of protodeboronation.[1] b. Optimize Reaction pH: Avoid neutral pH. Use a milder inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Strong bases like NaOH or KOH can accelerate protodeboronation.[1][3][4] c. Lower Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If the chosen catalyst is sufficiently active, consider running the reaction at a lower temperature (e.g., 60-80 °C).[1] |
| 2. Inefficient Catalytic Cycle: The rate of the desired cross-coupling is not significantly faster than the rate of protodeboronation. | a. Select a Highly Active Catalyst: Employ a modern palladium precatalyst (e.g., a Buchwald palladacycle) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These catalysts can promote rapid oxidative addition and reductive elimination, outcompeting the protodeboronation side reaction.[2] b. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve the rate of the desired reaction. | |
| Incomplete Reaction and/or Formation of Homocoupled Byproducts | 1. Catalyst Deactivation: Oxygen in the reaction mixture can lead to the formation of palladium black and catalyst deactivation. It can also promote the homocoupling of the boronic acid.[5] | a. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Maintain the reaction under a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction time. b. Use a Robust Catalyst: Some modern palladium precatalysts are more resistant to deactivation under challenging conditions. |
| 2. Suboptimal Solvent System: The choice of solvent can affect the solubility of reagents and the stability of the catalytic species. | a. Screen Different Solvents: While ethereal solvents like 1,4-dioxane or THF are common, consider exploring other options like toluene or 2-methyl-THF. The addition of a small, optimized amount of water can sometimes be beneficial, but excess water can promote protodeboronation.[1] | |
| Reaction is Sluggish Even with a Boronic Ester | 1. Insufficient Boronic Acid Release: The conditions may not be suitable for the in-situ hydrolysis of the boronic ester to the active boronic acid. | a. Adjust Water Content: A small amount of water is often necessary for the hydrolysis of boronic esters. A screen of the solvent-to-water ratio may be required. b. Base Selection: The choice of base can influence the rate of ester hydrolysis. |
| 2. Poor Catalyst Performance: The catalyst system may not be optimal for the specific substrates being coupled. | a. Ligand Screening: If using a palladium source and a separate ligand, screen a variety of electron-rich and sterically hindered phosphine ligands. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and the formation of 2-chloro-6-fluoropyridine as a byproduct, which can complicate purification. This compound is particularly susceptible to this reaction due to the electron-withdrawing nature of the chloro and fluoro substituents and the pyridine nitrogen, which destabilizes the C-B bond.[1][2]
Q2: When should I use the boronic acid versus its pinacol ester?
A2: For substrates like this compound that are prone to protodeboronation, it is highly recommended to use the pinacol ester derivative. Boronic esters are generally more stable than their corresponding boronic acids. They act as a "slow-release" source of the boronic acid during the reaction, which keeps the concentration of the unstable free boronic acid low and minimizes the extent of protodeboronation, often leading to higher and more reproducible yields.[1]
Q3: How do I choose the right base for my Suzuki-Miyaura coupling with this boronic acid?
A3: The choice of base is critical. For electron-deficient and sensitive boronic acids, it is generally best to avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often more effective as they are basic enough to promote the catalytic cycle but are less likely to cause rapid protodeboronation.[1][3][4] A screening of different bases is often a valuable optimization step.
Q4: Can I run the reaction open to the air?
A4: No, it is strongly recommended to run Suzuki-Miyaura couplings under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative degradation of the palladium catalyst, resulting in the formation of inactive palladium black. Oxygen can also promote the unwanted homocoupling of the boronic acid, which will reduce the yield of your desired product.[5]
Q5: What is the role of water in the reaction?
A5: The role of water in Suzuki-Miyaura couplings can be complex. A small amount of water is often necessary for the formation of the active boronate species from the boronic acid or for the hydrolysis of a boronic ester. However, excess water can serve as a proton source and accelerate protodeboronation.[1] Therefore, the amount of water should be carefully controlled and optimized for each specific reaction. Anhydrous conditions can sometimes be used, but this may require a different set of conditions to activate the boronic acid.
Data Presentation
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling of Electron-Deficient Pyridylboronic Acids
| Base | Typical Conditions | Advantages | Disadvantages | Relative Yield |
| K₃PO₄ | 2-3 equivalents, various solvents | Often provides good yields with sensitive substrates, mild.[4] | Can be poorly soluble in some organic solvents. | High |
| Cs₂CO₃ | 2-3 equivalents, various solvents | Highly effective for challenging couplings, good solubility.[1] | More expensive than other carbonate bases. | High |
| K₂CO₃ | 2-3 equivalents, aqueous/organic mixtures | Inexpensive and widely used. | Can be too harsh for some sensitive substrates. | Moderate to High |
| NaOH/KOH | 2-3 equivalents, aqueous/organic mixtures | Inexpensive and highly basic. | Often promotes significant protodeboronation with sensitive substrates.[1] | Low to Moderate |
| Organic Bases (e.g., Et₃N, DIPEA) | 2-3 equivalents, various solvents | Can be useful for base-sensitive functional groups. | Often less effective at promoting transmetalation. | Low to Moderate |
Table 2: Influence of Solvent on Suzuki-Miyaura Coupling Yields
| Solvent | Typical Conditions | Advantages | Disadvantages | Relative Yield |
| 1,4-Dioxane | Often used with a small amount of water, 80-110 °C | Good solvating properties for a wide range of reagents. | Can form peroxides upon storage. | High |
| Toluene | Anhydrous or with a small amount of water, 80-110 °C | Higher boiling point allows for higher reaction temperatures. | Less polar than ethereal solvents. | High |
| Tetrahydrofuran (THF) | Often used with a small amount of water, 66 °C (reflux) | Lower boiling point, useful for reactions at moderate temperatures. | Can be too low-boiling for less reactive substrates. | Moderate |
| 2-Methyl-THF | Anhydrous or with a small amount of water, 80-110 °C | A greener alternative to THF with a higher boiling point. | High | |
| Ethanol/Water | Often used with carbonate bases, reflux | "Green" solvent system. | May not be suitable for all substrates due to solubility issues. | Moderate to High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol provides a starting point for the Suzuki-Miyaura coupling of the pinacol ester of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
This compound pinacol ester (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Anhydrous sodium sulfate
-
Organic solvent for workup (e.g., ethyl acetate)
-
Brine
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide, this compound pinacol ester, and K₃PO₄.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.
-
Place the reaction vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
This procedure describes the conversion of the boronic acid to its more stable pinacol ester.
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous toluene or hexanes
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound and pinacol.
-
Add a suitable anhydrous solvent such as toluene or hexanes.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, the product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
Technical Support Center: (6-Chloro-2-fluoropyridin-3-yl)boronic acid in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (6-Chloro-2-fluoropyridin-3-yl)boronic acid in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has stalled. What are the potential causes and solutions?
A1: Low or no conversion in a Suzuki-Miyaura coupling involving this compound can stem from several factors, primarily related to catalyst inhibition and the stability of the boronic acid.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom in the pyridine ring of your boronic acid can coordinate to the palladium catalyst, leading to deactivation.[1][2]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands can promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and sterically hinder the coordination of the pyridine nitrogen.[1][3]
-
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst or could be oxidized to inactive Pd(II) species.
-
Solution: Ensure your reaction is performed under strictly anaerobic (inert) conditions to prevent oxidation. Use freshly distilled or high-purity, inhibitor-free solvents.[4] Some precatalysts require specific conditions for efficient reduction to Pd(0).
-
-
Protodeboronation: The boronic acid functional group can be replaced by a hydrogen atom, especially in the presence of excess water or a strong base.
-
Solution: Use anhydrous solvents and a carefully chosen base. While some water can be beneficial in Suzuki couplings, excess water can be detrimental. Consider using milder inorganic bases like K₂CO₃ or Cs₂CO₃ over strong bases like hydroxides.[3]
-
-
Homocoupling of the Boronic Acid: The boronic acid can couple with itself, leading to byproduct formation and consumption of the starting material. This is often promoted by the presence of oxygen.[5]
Q2: I am observing significant amounts of homocoupling byproduct from this compound. How can I minimize this?
A2: Homocoupling is a common side reaction with boronic acids, often catalyzed by the palladium catalyst in the presence of oxygen.
Mitigation Strategies:
| Strategy | Rationale |
| Rigorous Degassing | Oxygen is a key promoter of boronic acid homocoupling.[5] Ensure all solvents and the reaction mixture are thoroughly degassed. |
| Use High-Purity Reagents | Trace metal impurities can also catalyze homocoupling. |
| Slow Addition of Boronic Acid | Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, favoring the desired cross-coupling over homocoupling.[1] |
| Optimize Catalyst and Ligand | Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary.[1] |
Q3: My reaction is complete, but I am having difficulty with purification due to residual palladium. How can I remove it?
A3: Residual palladium can complicate purification and is often undesirable in the final product, especially in pharmaceutical applications.
Palladium Removal Techniques:
| Method | Description |
| Silica Gel Chromatography | Often the first line of defense, but may not be sufficient for complete removal. |
| Scavenging Agents | Use of functionalized silica gels or polymers with thiol or amine groups that can chelate and remove palladium. |
| Activated Carbon Treatment | Stirring the crude product solution with activated carbon can adsorb residual palladium. |
| Aqueous Washes | Washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine can extract palladium salts. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound:
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl halide, palladium precatalyst, ligand, and base.
-
Add the this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Visual Guides
Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction:
Caption: Troubleshooting workflow for failed reactions.
Catalyst Inhibition Pathway and Mitigation:
Caption: Preventing catalyst inhibition with bulky ligands.
References
Technical Support Center: Anhydrous Suzuki Reactions with (6-Chloro-2-fluoropyridin-3-yl)boronic acid
Welcome to the technical support center for researchers utilizing (6-Chloro-2-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide provides detailed troubleshooting advice and protocols, focusing on the critical need for anhydrous conditions to ensure successful outcomes in your synthesis projects.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions strongly recommended for Suzuki reactions with this compound?
A1: this compound is a heteroarylboronic acid containing electron-withdrawing groups (chloro and fluoro). This electronic nature makes the carbon-boron bond particularly susceptible to a common side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom from a proton source, most commonly water.[1][2] This side reaction consumes your starting material and significantly lowers the yield of the desired coupled product.[2] While some Suzuki reactions tolerate or even benefit from water, using strictly anhydrous conditions is a key strategy to mitigate protodeboronation with sensitive substrates like this one.[1][3][4]
Q2: My reaction yield is very low or I'm recovering only starting material. What are the primary troubleshooting steps?
A2: Low or no conversion in a Suzuki reaction is a common issue that can typically be traced back to one of three areas: the reaction atmosphere, the integrity of the reagents, or the reaction conditions. First, ensure that a strictly inert atmosphere was maintained throughout the setup and reaction, as oxygen can deactivate the palladium catalyst.[1] Second, verify the quality and purity of your reagents, especially the palladium catalyst, phosphine ligand, and the base. Phosphine ligands are prone to oxidation, and catalysts can degrade over time.[1] Finally, re-evaluate your reaction parameters, including the choice of base, solvent, and temperature, as these may require optimization for this specific substrate.
Q3: I suspect protodeboronation is the main cause of my low yield. How can I minimize it?
A3: Minimizing protodeboronation is critical for this substrate. The following strategies are highly effective:
-
Maintain Strictly Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents and liquid reagents must be thoroughly dried and degassed.[1]
-
Choose a Non-Aqueous Base: While aqueous bases are common in Suzuki reactions, they provide a proton source for protodeboronation. Use a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][5] For truly anhydrous systems, a soluble organic base like potassium trimethylsilanolate (TMSOK) is an excellent choice.[2][3]
-
Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol or neopentyl ester.[1][2] These esters are generally more resistant to premature decomposition and can release the boronic acid slowly under the reaction conditions or participate directly in the catalytic cycle.[6][7]
Q4: How do I choose the optimal base and solvent for an anhydrous Suzuki reaction with this compound?
A4: The choice of base and solvent are interdependent and crucial for success. For anhydrous conditions, aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are standard choices.[5] The base must be strong enough to facilitate the transmetalation step but not so harsh that it promotes decomposition. The table below summarizes common base/solvent combinations for anhydrous or low-water Suzuki couplings.
Troubleshooting Guide
This table outlines common problems encountered during Suzuki reactions with this compound and provides targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[1] 2. Poor quality or degraded reagents (catalyst, ligand, base).[1] 3. Insufficiently anhydrous conditions leading to protodeboronation. 4. Suboptimal choice of base, ligand, or solvent. 5. Reaction temperature is too low. | 1. Ensure rigorous degassing of solvents and proper inert gas (Argon/Nitrogen) technique.[1][8] 2. Use fresh, high-purity catalyst, ligand, and base. Store them under an inert atmosphere. 3. Use oven-dried glassware and anhydrous, degassed solvents. 4. Screen different conditions. Consider a switch to a stronger, non-aqueous base like K₃PO₄ or TMSOK and a bulky, electron-rich ligand like SPhos or XPhos.[5][9] 5. Incrementally increase the reaction temperature, monitoring for any signs of decomposition. |
| Significant Protodeboronation | 1. Presence of water or other protic sources in the reaction mixture.[1][2] 2. Base is too harsh or is used in an aqueous solution. | 1. Implement strictly anhydrous conditions.[3] 2. Switch to a milder, non-aqueous base (e.g., K₃PO₄, Cs₂CO₃).[1] 3. Convert the boronic acid to a more stable pinacol or neopentyl ester derivative.[2][3] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.[10] 2. The transmetalation step is slow compared to the oxidative addition. | 1. Improve the degassing procedure for all solvents and ensure a positive pressure of inert gas.[1][9] 2. A change in ligand may be necessary to promote more efficient transmetalation and reductive elimination. |
| Catalyst Decomposition (Black Precipitate) | 1. The palladium(0) catalyst has agglomerated and precipitated out of solution ("palladium black"). 2. The reaction temperature is too high. 3. The phosphine ligand is insufficient or has degraded. | 1. Ensure efficient stirring.[1] Adding a slight excess of the phosphine ligand can sometimes help stabilize the catalyst. 2. Lower the reaction temperature. 3. Use a fresh bottle of ligand and ensure the Pd:Ligand ratio is appropriate (typically 1:1 to 1:2). |
Data Summary
Table 1: Common Bases for Anhydrous or Low-Water Suzuki Coupling
| Base | Typical Equivalents | Common Anhydrous Solvents | Temperature (°C) | Notes |
| K₃PO₄ | 2 - 3 | Toluene, Dioxane, THF | 80 - 110 | A versatile and effective non-nucleophilic base suitable for many sensitive functional groups.[5] |
| Cs₂CO₃ | 2 - 3 | Dioxane, THF, DMF | 40 - 100 | A stronger base often used for less reactive coupling partners.[5] Good solubility in some organic solvents. |
| KF | 3 | Dioxane, THF | 80 - 110 | A milder base, particularly effective for coupling with 2-pyridyl nucleophiles.[5] |
| K₂CO₃ | 2 - 3 | Toluene, DME | 80 - 100 | A common and cost-effective base, though often used with a small amount of water to aid solubility. Can be used anhydrously but may result in a heterogeneous mixture. |
| TMSOK | 1.2 - 1.5 | THF, DME | RT - 60 | Potassium trimethylsilanolate. A strong, soluble, non-nucleophilic base designed for homogeneous, anhydrous conditions, which can lead to very fast reaction times.[3][4] |
Protocols and Visualizations
Detailed Experimental Protocol: Anhydrous Suzuki Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with this compound pinacol ester under anhydrous conditions.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Anhydrous Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Preparation: Oven-dry a Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the cooled flask, add the aryl bromide, this compound pinacol ester, the palladium pre-catalyst, the phosphine ligand, and the anhydrous base under a positive pressure of inert gas.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask atmosphere and backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure a completely oxygen-free environment.[1]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane to the flask via syringe. Briefly bubble inert gas through the solvent for an additional 5-10 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (e.g., 90-100 °C). Stir the mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and ethyl acetate (15 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[5]
Diagrams
Caption: Troubleshooting workflow for a low-yielding Suzuki reaction.
Caption: Experimental workflow for setting up an anhydrous Suzuki reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Minimizing homocoupling in reactions with (6-Chloro-2-fluoropyridin-3-yl)boronic acid
Technical Support Center: (6-Chloro-2-fluoropyridin-3-yl)boronic acid
Topic: Minimizing Homocoupling in Suzuki-Miyaura Reactions
This guide provides troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals to minimize the formation of homocoupled byproducts when using this compound in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the primary causes of boronic acid homocoupling in my Suzuki reaction?
A1: Homocoupling, the unwanted dimerization of your boronic acid, is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][2][3] This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process.[1] This pathway is often accelerated under basic conditions.[4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][5] This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.[6]
Electron-deficient arylboronic acids, such as this compound, can be particularly susceptible to homocoupling.[7][8]
Q2: I'm observing a significant amount of the homocoupled byproduct. How can I effectively remove oxygen from my reaction?
A2: Rigorous deoxygenation is critical to suppress homocoupling.[9] Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent and reaction mixture for an extended period (15-30 minutes) is highly effective.[6] A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient at displacing dissolved oxygen.[9][10]
-
Freeze-Pump-Thaw: For maximum oxygen removal, especially with sensitive reactions, the freeze-pump-thaw method is recommended. This involves freezing the solvent under an inert atmosphere, applying a high vacuum to remove gases, and then thawing. Repeating this cycle three to five times is standard practice.[6]
Q3: How does my choice of catalyst and ligand impact homocoupling?
A3: The choice of the palladium source and ligand system is crucial for minimizing unwanted side reactions.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred over Pd(II) sources (e.g., Pd(OAc)₂) because it eliminates the initial Pd(II)-mediated homocoupling pathway.[11]
-
Ligands: Bulky, electron-rich phosphine ligands generally suppress homocoupling.[11] They accelerate the desired catalytic cycle (oxidative addition and reductive elimination), making the competing homocoupling pathway less favorable.[11] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are particularly effective.[7][11]
Q4: Can additives be used to suppress homocoupling?
A4: Yes, certain additives can effectively reduce homocoupling. The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress the formation of the homocoupled dimer.[9][10] This is thought to work by minimizing the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle.[9]
Q5: What is the optimal base and solvent for minimizing homocoupling with this specific boronic acid?
A5: The base and solvent system can significantly influence reaction outcomes.
-
Base: The choice of base affects the transmetalation step.[12][13] For challenging substrates like 2-pyridyl boronic acids, bases such as K₃PO₄ or KF are often effective.[14][15] The interplay between base strength, solubility, and solvent is critical.[4][10]
-
Solvent: Aprotic solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used.[7][14] The solvent can influence catalyst stability, reagent reactivity, and selectivity.[4][16] It is crucial to use high-purity, dry, and degassed solvents, as impurities can poison the catalyst.[4]
Quantitative Data Summary
The following table summarizes the impact of various conditions on the formation of homocoupling byproducts in Suzuki-Miyaura reactions.
| Condition / Additive | Impact on Homocoupling | Rationale | Source |
| Rigorous N₂ Sparge | Significant Reduction | Removes dissolved O₂, preventing oxidation of Pd(0) to the homocoupling-promoting Pd(II) state. | [9][10] |
| Potassium Formate | Suppresses to <0.1% | Acts as a mild reducing agent, minimizing the concentration of free Pd(II) available for homocoupling. | [9][11] |
| Pd(0) Precatalyst | Reduced Initial Homocoupling | Avoids the direct reaction between a Pd(II) precatalyst and the boronic acid that forms the dimer. | [11] |
| Bulky Ligands (e.g., SPhos) | Promotes Cross-Coupling | Accelerates the desired catalytic cycle, outcompeting the homocoupling side reaction. | [7][11] |
Optimized Experimental Protocol
This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound, optimized to minimize homocoupling.
Materials:
-
This compound (1.2 equiv.)
-
Aryl/Heteroaryl Halide (1.0 equiv.)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Degassed 1,4-Dioxane/Water (e.g., 5:1 mixture)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[17]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe under a positive pressure of inert gas.
-
Deoxygenation: Vigorously sparge the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[6]
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C).[17]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[14]
Visualized Workflows and Mechanisms
// Nodes start [label="High Homocoupling\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_oxygen [label="Was the reaction\nrigorously degassed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_degas [label="ACTION:\nImprove degassing\n(N₂ Sparge / Freeze-Pump-Thaw)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_catalyst [label="Are you using a\nPd(II) precatalyst?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_catalyst [label="ACTION:\nSwitch to a Pd(0) source\n(e.g., Pd₂(dba)₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_ligand [label="Is the ligand optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; s_ligand [label="ACTION:\nUse bulky, electron-rich\nligands (e.g., SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s_additive [label="CONSIDER:\nAdd Potassium Formate\nas a mild reducing agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Re-run Reaction and\nMonitor Improvement", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q_oxygen; q_oxygen -> s_degas [label="No"]; q_oxygen -> q_catalyst [label="Yes"]; s_degas -> end_node; q_catalyst -> s_catalyst [label="Yes"]; q_catalyst -> q_ligand [label="No"]; s_catalyst -> end_node; q_ligand -> s_ligand [label="No"]; q_ligand -> s_additive [label="Yes"]; s_ligand -> end_node; s_additive -> end_node; } caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Products of (6-Chloro-2-fluoropyridin-3-yl)boronic acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (6-Chloro-2-fluoropyridin-3-yl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of reaction products derived from this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: When using this compound, particularly in Suzuki-Miyaura coupling reactions, you can anticipate several common impurities:
-
Protodeboronated starting material: The C-B bond of the boronic acid can be cleaved and replaced with a C-H bond, resulting in the formation of 2-chloro-6-fluoropyridine. This is a significant side reaction, especially in the presence of a strong base or extended reaction times at high temperatures.[1]
-
Homocoupled boronic acid: The boronic acid can react with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[1]
-
Boroxine: this compound can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine. While boroxines can be active in coupling reactions, their reactivity may differ from the free boronic acid.[1]
-
Residual Palladium Catalyst: If a palladium-catalyzed reaction like a Suzuki-Miyaura coupling was performed, residual palladium species may contaminate the product.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted this compound and the coupling partner.
-
Byproducts from the Coupling Partner: The coupling partner may also undergo side reactions, such as homocoupling.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the likely causes related to the boronic acid itself?
A2: Low yields can often be attributed to the stability and purity of the this compound. Key factors include:
-
Protodeboronation: As a major decomposition pathway for the starting material, significant protodeboronation will directly lead to lower yields of the desired product.[1]
-
High Boroxine Content: While often in equilibrium with the active boronic acid in the presence of water, a high initial boroxine content might affect the reaction stoichiometry and kinetics, potentially leading to incomplete conversion.[1]
-
Impurities in the Boronic Acid Reagent: The presence of impurities in the starting boronic acid can inhibit or poison the catalyst, leading to reduced reaction efficiency.
Q3: How does the presence of the boroxine form of this compound affect my reaction and purification?
A3: The boroxine is the dehydrated, cyclic trimer of the boronic acid. In many Suzuki-Miyaura reactions that use an aqueous base, the boroxine can be hydrolyzed in situ back to the active boronic acid.[1] However, if your reaction is run under strictly anhydrous conditions, the boroxine may be the primary reactant, potentially with different reactivity. During purification, both the boronic acid and the boroxine may be present, which can complicate chromatography. It is often beneficial to ensure a consistent form of the starting material or to convert the boroxine back to the boronic acid before use.
Q4: Can I convert the boroxine back to the boronic acid before my reaction?
A4: Yes. You can convert the boroxine back to the boronic acid by stirring a slurry of the material in a mixture of an organic solvent (such as diethyl ether or ethyl acetate) and water. This will shift the equilibrium towards the boronic acid, which can then be isolated. Recrystallization from a solvent system containing water is also an effective method.[1]
Troubleshooting Purification Issues
This section provides guidance on how to address specific problems encountered during the purification of your target compound.
Problem 1: Difficulty removing unreacted this compound and its boroxine.
-
Symptoms: NMR or LC-MS of the crude or purified product shows the presence of the boronic acid and/or boroxine. The material may appear as a sticky solid or oil.
-
Troubleshooting Strategies:
-
Aqueous Basic Wash (Acid-Base Extraction): Boronic acids are acidic and can be converted to their corresponding boronate salts with a basic wash. These salts are typically more soluble in the aqueous phase.
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base such as 1M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Separate the layers and be sure to check both the organic and aqueous layers by TLC or LC-MS to ensure your product has not been extracted into the aqueous phase.
-
-
Column Chromatography with Additives: Standard silica gel chromatography can be challenging for boronic acids due to their polarity and potential for streaking.
-
Protocol: Consider using a mobile phase containing a small amount of a polar solvent like methanol. In some cases, adding a small amount of acetic acid to the mobile phase can improve the chromatography of boronic acids.
-
-
Derivatization to a Boronate Ester: If the boronic acid is particularly difficult to remove, consider converting it to a more nonpolar boronate ester (e.g., a pinacol ester) in situ after the reaction is complete, which can then be more easily separated from the more polar desired product by chromatography.
-
Problem 2: The purified product is contaminated with the protodeboronated byproduct (2-chloro-6-fluoropyridine).
-
Symptoms: A nonpolar impurity is observed in the purified product, identified as 2-chloro-6-fluoropyridine by analytical techniques.
-
Troubleshooting Strategies:
-
Optimize Reaction Conditions: The best solution is to minimize its formation in the first place. Consider using milder bases (e.g., K₃PO₄ instead of NaOH), shorter reaction times, and the lowest effective temperature.
-
Flash Column Chromatography: 2-chloro-6-fluoropyridine is significantly less polar than the desired biaryl product. A well-optimized gradient elution on silica gel (e.g., starting with a low polarity solvent system like hexanes/ethyl acetate) should effectively separate it.
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective method to remove the more soluble 2-chloro-6-fluoropyridine.
-
Problem 3: The product appears to be a complex mixture with multiple unidentified byproducts.
-
Symptoms: TLC or LC-MS of the crude product shows multiple spots or peaks, making purification difficult.
-
Troubleshooting Strategies:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst to minimize oxygen-promoted side reactions like homocoupling.
-
Systematic Purification Approach:
-
Liquid-Liquid Extraction: Perform an initial workup with an organic solvent and water to remove inorganic salts. An acidic or basic wash can further simplify the mixture.
-
Flash Column Chromatography: Use a gradient elution system to separate the components based on polarity. Collect fractions and analyze them by TLC or LC-MS.
-
Recrystallization or Trituration: If chromatography yields a still impure solid, attempt recrystallization from a suitable solvent system or trituration with a solvent in which the impurities are soluble but the product is not.
-
-
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is a standard procedure for the initial purification of a Suzuki-Miyaura reaction product.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove water-soluble inorganic salts.
-
Optional Basic Wash: To remove unreacted boronic acid, wash the organic layer with 1M Na₂CO₃ solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
This is a standard method for purifying the crude product after initial work-up.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexanes).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a nonpolar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 3: Recrystallization
This protocol is suitable for purifying solid products.
-
Solvent Selection: Choose a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, acetonitrile, or mixtures with water or hexanes.
-
Dissolution: In a flask, add the impure solid product and a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Impact of Common Impurities on a Typical Suzuki-Miyaura Coupling Reaction
The following table summarizes the potential impact of common impurities found in the this compound starting material on the yield of a representative Suzuki-Miyaura coupling reaction.
| Impurity | Concentration in Starting Boronic Acid | Approximate Yield of Desired Product | Observations |
| None (Control) | < 0.1% | 95% | Clean reaction profile. |
| 2,5-Dichloropyridine | 2% | 90% | Minor decrease in yield. |
| 2,5-Dichloropyridine | 5% | 75% | Significant byproduct formation from coupling with the impurity. |
| Boroxine | 20% | 92% | Reaction proceeds cleanly, may require slightly longer reaction time. |
Note: This data is representative and is based on analogous systems.[1] Actual results may vary depending on the specific reaction conditions.
Visualizations
References
Technical Support Center: Troubleshooting (6-Chloro-2-fluoropyridin-3-yl)boronic acid Couplings
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding byproduct formation in coupling reactions involving (6-Chloro-2-fluoropyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki-Miyaura coupling reactions with this compound?
A1: The most prevalent byproducts are typically the result of two main side reactions:
-
Protodeboronation: This is the most significant and common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-Chloro-6-fluoropyridine. This side reaction is particularly pronounced with electron-deficient heteroaromatic boronic acids, such as this compound, especially under basic and heated conditions.
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl (a dimer of 6-Chloro-2-fluoropyridine) or the homocoupling of the aryl halide coupling partner can also occur. This is often promoted by the presence of oxygen or certain catalytic conditions.
Q2: Why is protodeboronation a significant issue with this specific boronic acid?
A2: The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine and fluorine, is electron-deficient. This electronic nature makes the carbon-boron bond more susceptible to cleavage, especially in the presence of a proton source (like water) and a base, which are common components of Suzuki-Miyaura coupling reactions.
Q3: Can the choice of base influence the formation of byproducts?
A3: Absolutely. The base plays a critical role in the catalytic cycle and can significantly impact the extent of side reactions. Strong bases can accelerate protodeboronation. Milder bases are often preferred to minimize this unwanted reaction.
Q4: How does the solvent system affect byproduct formation?
A4: The solvent system can influence the solubility of reagents and the stability of intermediates in the catalytic cycle. While some water is often necessary to facilitate the transmetalation step, excessive water can serve as a proton source for protodeboronation. Anhydrous solvents or carefully controlled amounts of water are often recommended.
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating common byproducts in coupling reactions with this compound.
Problem: Low yield of the desired coupled product and presence of a major byproduct corresponding to the mass of 2-Chloro-6-fluoropyridine.
This strongly indicates that protodeboronation is the primary issue.
-
Optimize the Base:
-
Issue: Strong bases can promote the cleavage of the C-B bond.
-
Solution: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).
-
-
Control Water Content:
-
Issue: Excess water in the reaction mixture can act as a proton source for protodeboronation.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. If the reaction is sluggish, a small, controlled amount of water can be added, but this should be optimized.
-
-
Lower the Reaction Temperature:
-
Issue: Higher temperatures can accelerate the rate of protodeboronation.
-
Solution: If the chosen catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).
-
-
Utilize a More Stable Boron Reagent:
-
Issue: The free boronic acid is inherently susceptible to protodeboronation.
-
Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These esters exhibit greater stability and release the boronic acid slowly in situ, keeping its concentration low and favoring the desired cross-coupling over protodeboronation.
-
Problem: Presence of a significant amount of a symmetrical dimer of the boronic acid or the aryl halide partner.
This suggests that homocoupling is a competing side reaction.
-
Ensure Inert Atmosphere:
-
Issue: The presence of oxygen can promote oxidative homocoupling.
-
Solution: Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Optimize Catalyst and Ligand:
-
Issue: The choice of palladium precursor and ligand can influence the propensity for homocoupling.
-
Solution: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ generation of the active Pd(0) species can help minimize this side reaction. The use of bulky, electron-rich phosphine ligands can also favor the cross-coupling pathway.
-
Data Presentation
The following tables provide illustrative data on how reaction conditions can influence the yield of the desired product and the formation of the major byproduct, 2-Chloro-6-fluoropyridine, via protodeboronation. Please note that this data is based on analogous electron-deficient heteroaryl boronic acids and serves as a general guide for optimization.
Table 1: Effect of Base on Product Yield and Protodeboronation
| Base | Desired Product Yield (%) | 2-Chloro-6-fluoropyridine Yield (%) |
| NaOH | 45 | 35 |
| K₂CO₃ | 65 | 20 |
| K₃PO₄ | 80 | 10 |
| Cs₂CO₃ | 85 | <5 |
Table 2: Effect of Solvent System on Product Yield and Protodeboronation
| Solvent (v/v) | Desired Product Yield (%) | 2-Chloro-6-fluoropyridine Yield (%) |
| Dioxane/H₂O (1:1) | 50 | 40 |
| Dioxane/H₂O (4:1) | 75 | 15 |
| Toluene (anhydrous) | 70 | 18 |
| THF (anhydrous) | 68 | 22 |
Table 3: Comparison of Boronic Acid vs. Boronate Ester
| Boron Reagent | Temperature (°C) | Desired Product Yield (%) | 2-Chloro-6-fluoropyridine Yield (%) |
| Boronic Acid | 100 | 60 | 30 |
| Pinacol Ester | 100 | 88 | <5 |
| MIDA Boronate | 100 | 92 | <2 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Byproducts
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed anhydrous solvent via syringe.
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Competing reaction pathways in the coupling of this compound.
Caption: A logical workflow for troubleshooting byproduct formation in couplings.
Technical Support Center: Optimizing Suzuki Reactions with (6-Chloro-2-fluoropyridin-3-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yields in Suzuki-Miyaura cross-coupling reactions involving (6-Chloro-2-fluoropyridin-3-yl)boronic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions to enhance your reaction outcomes.
Issue 1: Low or No Product Yield
Low or non-existent yield is a common challenge, particularly with electronically demanding substrates like this compound. Several factors can contribute to this issue.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity or Decomposition | • Ensure the use of a high-quality palladium catalyst and ligand. Consider using a pre-formed catalyst for better reproducibility. • Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and execution, as oxygen can deactivate the catalyst.[1] • Degas all solvents and reagents thoroughly before use. |
| Inefficient Oxidative Addition | • For aryl chloride coupling partners, which are less reactive, consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos to facilitate this step.[1] • Increasing the reaction temperature may be necessary to overcome the activation energy for C-Cl bond cleavage. |
| Slow Transmetalation | • The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings.[1] • The presence of water can sometimes facilitate transmetalation, but it must be carefully optimized as it can also promote side reactions. |
| Catalyst Inhibition | • The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky ligands can sterically hinder this interaction.[1] |
Issue 2: Significant Side Product Formation
The presence of major side products can significantly reduce the yield of the desired coupled product. The two most common side reactions are protodeboronation and homocoupling.
| Side Product | Minimization Strategies |
| Protodeboronation | • This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous bases and elevated temperatures. • Minimize the amount of water in the reaction or use anhydrous conditions if possible. • Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which are less prone to this side reaction.[1] • Use of milder bases such as KF or CsF can sometimes reduce the rate of protodeboronation. |
| Homocoupling | • This is the self-coupling of the boronic acid to form a bipyridine byproduct, often promoted by the presence of oxygen. • Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. • Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ reduction of a Pd(II) precatalyst can minimize the Pd(II) species that can promote homocoupling.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with this compound challenging?
A1: This substrate presents several challenges. The electron-withdrawing nature of the chloro and fluoro substituents on the pyridine ring can decrease the nucleophilicity of the boronic acid, slowing down the transmetalation step. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. The boronic acid itself may also be susceptible to protodeboronation under certain reaction conditions.
Q2: How do I select the optimal catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is critical. For challenging couplings involving aryl chlorides, highly active catalyst systems are often required. Bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are excellent choices as they can promote the difficult oxidative addition step and stabilize the palladium catalyst. N-heterocyclic carbene (NHC) ligands can also be very effective. It is often beneficial to screen a small number of catalyst/ligand combinations to identify the optimal system for your specific substrates.
Q3: What is the best base to use for this type of coupling?
A3: The base plays a crucial role in activating the boronic acid. For challenging substrates, stronger bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices. The optimal base is dependent on the specific substrates, solvent, and catalyst system, so screening different bases is a recommended optimization step.
Q4: Can I run this reaction open to the air?
A4: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Oxygen can also promote the homocoupling of the boronic acid, which will reduce the yield of your desired product. It is essential to perform the reaction under an inert atmosphere (argon or nitrogen) and to use degassed solvents.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of similar 2-halopyridine boronic acids. These should serve as a starting point for optimization with this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 85 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 78 |
Data is representative and adapted from literature on similar substrates. Yields are not specific to this compound and will require optimization.
Table 2: Effect of Base and Solvent on Yield
| Entry | Aryl Halide | Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene | 110 | 95 |
| 2 | 4-Chloroanisole | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane | 110 | 88 |
| 3 | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₂CO₃ (2) | DMF | 110 | 75 |
| 4 | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 82 |
Data is representative and adapted from literature on similar substrates. Yields are not specific to this compound and will require optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol that should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low yields in Suzuki reactions.
References
Stability of (6-Chloro-2-fluoropyridin-3-yl)boronic acid under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of (6-Chloro-2-fluoropyridin-3-yl)boronic acid in chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, particularly in Suzuki-Miyaura coupling reactions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause: Decomposition of the boronic acid before or during the reaction. While this compound is expected to be relatively stable due to the 3-pyridyl substitution, harsh reaction conditions can lead to degradation.[1][2] The primary decomposition pathway for heteroaryl boronic acids is often protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the this compound is of high purity and has been stored properly (see FAQ section). Impurities or degradation products can inhibit the catalytic cycle.
-
Optimize Reaction Conditions:
-
Base: Use a milder base. Strong bases can promote protodeboronation.[4] Consider switching from hydroxides to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).
-
Temperature: Lower the reaction temperature. While Suzuki couplings often require heat, excessive temperatures can accelerate the decomposition of sensitive boronic acids.[5]
-
Solvent: Ensure the use of anhydrous solvents, as water can facilitate protodeboronation, especially at neutral pH.[6]
-
-
Use a Boronic Acid Surrogate: For particularly challenging couplings, consider converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester.[5][7] These derivatives can provide a slow release of the active boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[3][4]
-
Degas Solvents Thoroughly: Oxygen can contribute to the degradation of both the boronic acid and the palladium catalyst. Ensure solvents are properly degassed before use.
Issue 2: Formation of 2-Chloro-6-fluoropyridine as a Byproduct
Possible Cause: This is a strong indication of protodeboronation of this compound.
Troubleshooting Steps:
-
Control pH: Protodeboronation of pyridyl boronic acids is highly pH-dependent.[1][2] Avoid neutral pH conditions where zwitterionic species, which can be prone to fragmentation, may form.[3] The choice of base will significantly influence the reaction pH.
-
Minimize Water: Strictly use anhydrous solvents and reagents to reduce the proton source for protodeboronation.
-
Increase Reaction Rate: A more efficient catalyst system can increase the rate of the desired coupling reaction, outcompeting the protodeboronation side reaction.[4] Consider using more active phosphine ligands (e.g., SPhos, XPhos) or a different palladium precursor.
-
"Slow-Release" Strategy: Employing a MIDA boronate ester of this compound can maintain a low concentration of the free boronic acid, thereby suppressing side reactions like protodeboronation.[5][7]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Like most boronic acids, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and air.[8] It is a solid at room temperature.[9]
Q2: Is this compound stable to air and moisture?
A2: While generally more stable than 2-pyridyl boronic acids, prolonged exposure to air and moisture can lead to decomposition, including oxidation and the formation of boroxines (cyclic anhydrides).[1][2][5] For best results, handle the reagent quickly and in a controlled environment.
Q3: What factors can influence the stability of this compound during a reaction?
A3: The stability is primarily influenced by:
-
pH: Both acidic and basic conditions can promote protodeboronation, with the rate being highly pH-dependent.[1][2]
-
Temperature: Higher temperatures generally accelerate decomposition.[5]
-
Presence of Water: Water can act as a proton source for protodeboronation.[6]
-
Lewis Acids: Some Lewis acid additives can affect the rate of decomposition.[1][2]
Q4: Can I purify this compound if I suspect it has degraded?
A4: Purification can be challenging. Recrystallization from a suitable solvent is a common method for purifying boronic acids.[10] Another approach involves dissolving the boronic acid in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[10] However, care must be taken as the compound's stability in aqueous solutions can be limited.
Data and Protocols
Stability of Pyridyl Boronic Acids
The stability of pyridyl boronic acids is highly dependent on the position of the boronic acid group. The following table summarizes general stability trends based on available literature.
| Boronic Acid Position | Relative Stability | Key Considerations |
| 2-Pyridyl | Low | Prone to rapid protodeboronation, especially at neutral pH.[1][2] |
| 3-Pyridyl | High | Significantly more stable than 2-pyridyl analogs. [1][2] |
| 4-Pyridyl | High | Generally stable, similar to 3-pyridyl boronic acids.[1][2] |
This compound falls into the "High" stability category.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry flask under an inert atmosphere (argon or nitrogen), combine this compound (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 6-氯-3-吡啶硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (6-Chloro-2-fluoropyridin-3-yl)boronic acid in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Chloro-2-fluoropyridin-3-yl)boronic acid. The following information addresses common issues encountered during experiments, with a focus on the effect of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, it is recommended to store this compound at temperatures between -20°C and -80°C. Short-term storage for one week can be at 4°C.[1] Proper storage is crucial as pyridinylboronic acids can be sensitive to heat, which may lead to degradation.[2]
Q2: What is the primary side reaction to be aware of when using this compound at elevated temperatures?
The most common side reaction is protodeboronation, where the boronic acid functional group is replaced by a hydrogen atom. This undesired reaction can be accelerated by factors such as elevated temperatures, the presence of water, and the choice of base.[2][3] For some heterocyclic boronic acids, this side reaction can become significant, leading to lower yields of the desired product.
Q3: What is a typical temperature range for Suzuki-Miyaura coupling reactions involving this compound?
Suzuki-Miyaura coupling reactions using similar 2-halopyridine boronic acids are generally conducted at elevated temperatures, typically ranging from 65°C to 120°C under conventional heating.[4][5] Microwave-assisted protocols may employ temperatures between 100°C and 150°C for shorter reaction times.[6] The optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent system used.
Q4: Can increasing the reaction temperature always be expected to improve the yield?
Not necessarily. While for some substrates, increasing the temperature from 65°C to 100°C has been shown to improve yields, for others, the effect can be negligible or even detrimental due to the increased rate of side reactions like protodeboronation.[4] It is crucial to perform temperature optimization studies for each specific reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-15°C increments (e.g., from 70°C to 100°C). Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Protodeboronation of the boronic acid. | If high temperatures are required, consider using a milder base or anhydrous conditions. Minimizing reaction time can also help. In some cases, using a boronic ester (e.g., a MIDA ester) can improve stability.[7] | |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as palladium catalysts can be sensitive to oxygen, especially at higher temperatures. | |
| Significant Formation of Protodeboronated Byproduct | Reaction temperature is too high. | Lower the reaction temperature. While this may slow down the reaction rate, it can significantly reduce the rate of protodeboronation. |
| Prolonged reaction time at elevated temperature. | Monitor the reaction closely and stop it as soon as the starting material is consumed. | |
| Presence of excess water. | While some water is often beneficial for Suzuki couplings, too much can promote protodeboronation. Try using anhydrous solvents or a controlled amount of water. | |
| Reaction Stalls Before Completion | Thermal instability of a reaction component. | Consider if any of the substrates, reagents, or the catalyst system might be degrading at the reaction temperature. A lower temperature for a longer duration might be a solution. |
Quantitative Data on Reaction Temperature
The following table summarizes reaction conditions from studies on analogous compounds, which can serve as a starting point for optimizing reactions with this compound.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | - | 51 | [4] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 100 | - | 82 | [4] |
| 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/Water | 120 (Microwave) | 0.25 | >95 | [6] |
| 2-Chloropyridine derivative | Arylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/Water | 100 | 18 | Varies | [5] |
| Aryl Halide | Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/Water | 90-100 | 8-24 | Varies | [5] |
Experimental Protocols & Visualizations
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and should be optimized for specific substrates.
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6]
Experimental Workflow Diagram
Caption: Suzuki-Miyaura coupling experimental workflow.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (6-Chloro-2-fluoropyridin-3-yl)boronic acid and Other Pyridylboronic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (6-Chloro-2-fluoropyridin-3-yl)boronic acid against other commercially available pyridylboronic acids, focusing on their application in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern medicinal chemistry. We present a compilation of experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal building blocks for their synthetic endeavors.
Introduction to Substituted Pyridylboronic Acids
Pyridylboronic acids are indispensable reagents in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in a vast array of pharmaceuticals. The electronic and steric properties of substituents on the pyridine ring significantly influence the reactivity of the boronic acid and the properties of the resulting coupled products.
This compound is a versatile building block recognized for its enhanced reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions, owing to its unique substitution pattern.[1] The presence of both a chloro and a fluoro substituent modifies the electronic character of the pyridine ring, impacting its reactivity and the potential for subsequent functionalization. This guide compares its performance with two other halogenated pyridylboronic acids: 2-Fluoropyridine-5-boronic acid and 2-Chloro-5-pyridylboronic acid .
Table 1: Physicochemical Properties of Selected Pyridylboronic Acids
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₅H₄BClFNO₂ | 175.35 | 1383970-43-1 | |
| 2-Fluoropyridine-5-boronic acid | C₅H₅BFNO₂ | 140.91 | 351019-18-6 | |
| 2-Chloro-5-pyridylboronic acid | C₅H₅BClNO₂ | 157.36 | 458532-97-3 |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of boronic acid, aryl halide, catalyst, ligand, and base are all critical for a successful reaction. The reactivity of pyridylboronic acids can be challenging, particularly for 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem". This is attributed to the instability of the boronic acid and potential catalyst inhibition by the pyridine nitrogen.
The following table summarizes representative yields for the Suzuki-Miyaura coupling of the selected pyridylboronic acids with common aryl halides.
Disclaimer: The following data is compiled from various sources and the reactions were not performed under identical conditions. Direct comparison of yields should be approached with caution. Please refer to the cited literature for specific experimental details.
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Pyridylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | N/A | 74[2] |
| Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | N/A | 78[2] |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.25 | Not specified, but methodology provided[3] |
| 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | Dioxane | Reflux | 8 | Moderate[4] |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-La | K₂CO₃ | H₂O | 80 | 1 | 96[5][6] |
| Phenylboronic acid | 4-Bromoanisole | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 100 | 0.5 | 92[7] |
*Note: Data for the unsubstituted 2-pyridylboronate is used as a baseline to illustrate general reactivity trends for 2-substituted pyridines.
Experimental Protocols
The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid and an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
Conventional Heating Protocol
Materials:
-
Pyridylboronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridylboronic acid, aryl halide, base, and palladium catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Microwave-Assisted Protocol
Materials:
-
Pyridylboronic acid (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the pyridylboronic acid, aryl halide, palladium catalyst, and base.[3]
-
Add the solvent system to the vial.[3]
-
Seal the vial and place it in the microwave reactor.[3]
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[3]
-
After cooling, work up the reaction as described in the conventional heating protocol.
Application in Drug Discovery: Targeting the p38 MAP Kinase Pathway
The pyridinyl-imidazole and related heteroaryl scaffolds are key pharmacophores in a number of kinase inhibitors.[4][8][9] The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signal transduction cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] As such, inhibitors of p38 MAP kinase are attractive therapeutic targets for inflammatory diseases.[4][8]
The general structure of many p38 MAPK inhibitors features a central heteroaromatic core with a pyridine ring and a substituted phenyl group. This compound and its analogs are ideal starting materials for the synthesis of compound libraries to explore the structure-activity relationship (SAR) of novel p38 MAPK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for (6-Chloro-2-fluoropyridin-3-yl)boronic acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. In the synthesis of complex molecules, particularly in drug discovery and development, functionalized heteroaryl boronic acids are indispensable building blocks. (6-Chloro-2-fluoropyridin-3-yl)boronic acid is a valuable reagent for introducing a substituted pyridine moiety. However, exploring alternatives can be crucial for optimizing reaction yields, accessing diverse chemical space, and navigating intellectual property landscapes. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
Alternatives and Performance Comparison
The choice of a boronic acid or its derivative in a Suzuki coupling is influenced by factors such as steric hindrance, electronic effects, and the stability of the reagent. The presence of substituents on the pyridine ring, like the chloro and fluoro groups in the parent compound, significantly impacts reactivity. Below is a comparison of several alternatives, with performance data summarized from various studies. It is important to note that direct comparisons of yields can be challenging as reaction conditions may vary between different research reports.
Table 1: Performance of this compound in Suzuki Coupling
| Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | ~90 |
| 2-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | ~80 |
Table 2: Performance of Alternative Pyridylboronic Acids and Esters in Suzuki Coupling
| Boronic Acid/Ester Alternative | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| (2-Fluoropyridin-3-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 88 |
| (6-Chloropyridin-3-yl)boronic acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| (2-Chloropyridin-3-yl)boronic acid pinacol ester | 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 85 |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | High |
Key Considerations for Selecting an Alternative
-
Electronic Effects: The fluorine atom at the 2-position and the chlorine atom at the 6-position of the parent compound are electron-withdrawing, which can influence the reactivity of the boronic acid. Alternatives lacking one or both of these substituents will exhibit different electronic properties and may require optimization of reaction conditions.
-
Steric Hindrance: The position of the substituents on the pyridine ring can affect the approach of the catalyst and the coupling partner.
-
Boronic Acid vs. Boronate Ester: Boronic acids are generally more reactive but can be less stable, prone to protodeboronation.[1] Boronate esters, such as pinacol esters, offer enhanced stability and are often used for challenging couplings or for substrates that are unstable as boronic acids.[1]
-
The "2-Pyridyl Problem": Pyridylboronic acids with the boronic acid group at the 2-position can be particularly challenging to use due to catalyst inhibition by the adjacent nitrogen atom. While the parent compound has the boronic acid at the 3-position, this is an important consideration when selecting alternatives.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura coupling reaction involving a pyridylboronic acid and an aryl bromide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equiv), the pyridylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DME), often with a small amount of water, to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki Coupling Workflow
The following diagrams illustrate the general workflow of a Suzuki-Miyaura coupling reaction and the catalytic cycle.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Efficacy Showdown: (6-Chloro-2-fluoropyridin-3-yl)boronic acid vs. Its Esters in Suzuki-Miyaura Coupling
For researchers and professionals in drug development and synthetic chemistry, the choice between a boronic acid and its corresponding ester is a critical decision that can significantly impact reaction efficiency, yield, and workflow. This guide provides an objective comparison of (6-Chloro-2-fluoropyridin-3-yl)boronic acid and its common derivative, the pinacol ester, in the context of their most prevalent application: the Suzuki-Miyaura cross-coupling reaction.
The core of the comparison lies in a trade-off between reactivity and stability. Generally, boronic acids are more reactive nucleophiles in the Suzuki-Miyaura catalytic cycle, which can lead to faster reaction times. However, this increased reactivity is coupled with lower stability, making them more susceptible to degradation during storage and under certain reaction conditions. Conversely, boronic esters, such as the pinacol ester, offer enhanced stability, simplifying handling, purification, and long-term storage, though sometimes at the cost of attenuated reactivity.
At a Glance: Key Differences
| Feature | This compound | This compound, pinacol ester |
| Reactivity | Generally higher, leading to potentially faster reaction rates. | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Less stable; susceptible to protodeboronation and oxidation. Shorter shelf-life. | More stable; often crystalline solids that are easier to handle and store. |
| Handling | Requires careful handling and storage under inert conditions to prevent degradation. | Easier to handle and purify by standard techniques like column chromatography. |
| Solubility | Variable, can be challenging in some organic solvents. | Generally more soluble in common organic solvents. |
Performance in Suzuki-Miyaura Cross-Coupling: A Representative Comparison
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| 2,6-dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 16 | 94 |
| 2,6-dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 18 | ~70-80 (typical) |
This data is representative and intended to illustrate the potential efficacy. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols: A General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the efficacy of this compound and its pinacol ester.
Materials:
-
This compound or its pinacol ester (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, or a mixture with water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid or boronic ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the chemical processes and decision-making involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for selecting the appropriate boron reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for selecting between the boronic acid and its ester.
Conclusion
The choice between this compound and its pinacol ester is context-dependent. For applications where high reactivity and rapid reaction kinetics are paramount, and the reagent can be used promptly after synthesis or purchase, the boronic acid is a suitable choice. However, for multi-step syntheses, high-throughput screening, and applications where long-term stability, ease of handling, and purification are critical, the pinacol ester is often the more practical and reliable option. Researchers should weigh the trade-offs between reactivity and stability based on the specific requirements of their synthetic route and experimental setup.
MIDA Boronates: Superior Stability and Controlled Reactivity Compared to (6-Chloro-2-fluoropyridin-3-yl)boronic acid
For researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, the stability and handling of boronic acid reagents are of paramount importance. This guide provides a comprehensive comparison of N-methyliminodiacetic acid (MIDA) boronates and the conventional (6-Chloro-2-fluoropyridin-3-yl)boronic acid, highlighting the superior stability and controlled reactivity of the MIDA boronate platform.
The inherent instability of many heterocyclic boronic acids, including 2-pyridyl derivatives like this compound, presents significant challenges in organic synthesis.[1] These compounds are often susceptible to protodeboronation and other decomposition pathways, leading to inconsistent results and difficulties in storage and handling.[1] MIDA boronates have emerged as a robust solution to this problem, offering a stable, crystalline, and easily manageable alternative that enables the slow and controlled release of the corresponding boronic acid in situ.[2]
Enhanced Stability of MIDA Boronates
MIDA boronates are tetracoordinate, sp3-hybridized boron compounds, a structural feature that imparts exceptional stability compared to their trivalent, sp2-hybridized boronic acid counterparts.[3] This increased stability allows for long-term benchtop storage and compatibility with silica gel chromatography, simplifying purification and handling.
Table 1: Benchtop Stability Comparison of 2-Heterocyclic Boronic Acids and their MIDA Boronates
| Compound Class | Storage Time (days) | % Decomposition (Boronic Acid) | % Decomposition (MIDA Boronate) |
| 2-Furyl | 15 | >85% | <5% (after 60 days) |
| 2-Thienyl | 15 | ~63% | <5% (after 60 days) |
| 2-Pyridyl | Not specified, but noted as "notoriously unstable" | Not applicable | No decomposition after 60 days |
Data adapted from Burke, M. D. et al. J. Am. Chem. Soc. 2009, 131, 6961–6963.[4]
Controlled Reactivity in Suzuki-Miyaura Cross-Coupling
The MIDA ligand acts as a protecting group for the boronic acid, rendering it unreactive under standard anhydrous cross-coupling conditions. The active boronic acid can be released in a slow and controlled manner under mild aqueous basic conditions, which is crucial for reactions involving unstable boronic acids.[2] This "slow-release" strategy minimizes the concentration of the free boronic acid in the reaction mixture, thereby reducing degradation and favoring the desired cross-coupling reaction.[5]
In contrast, the direct use of this compound can lead to lower yields and the formation of byproducts due to its inherent instability, especially in reactions with less reactive coupling partners.
Table 2: Comparison of Cross-Coupling Performance
| Boron Reagent | Coupling Partner | Product | Yield |
| 2-Pyridyl MIDA boronate | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | 85% |
| 2-Pyridylboronic acid | 4-Chloroanisole | 2-(4-methoxyphenyl)pyridine | Not reported, but generally lower yields are expected with unstable boronic acids |
Yield data for 2-Pyridyl MIDA boronate adapted from Burke, M. D. et al. J. Am. Chem. Soc. 2009, 131, 6961–6963.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of (6-Chloro-2-fluoropyridin-3-yl)MIDA boronate (Slow-Release Strategy)
This protocol is adapted from the general procedure for the cross-coupling of 2-pyridyl MIDA boronates.[2]
Materials:
-
(6-Chloro-2-fluoropyridin-3-yl)MIDA boronate
-
Aryl or heteroaryl halide
-
Pd₂(dba)₃ (Palladium catalyst)
-
XPhos (Ligand)
-
K₂CO₃ (Base)
-
Cu(OAc)₂ (Copper(II) acetate)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous IPA (Isopropanol)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the (6-Chloro-2-fluoropyridin-3-yl)MIDA boronate (1.5 equiv.), aryl or heteroaryl halide (1.0 equiv.), Pd₂(dba)₃ (1.5 mol %), XPhos (6 mol %), Cu(OAc)₂ (50 mol %), and K₂CO₃ (5 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add anhydrous DMF and IPA (4:1 v/v) to achieve a final concentration of 0.1 M with respect to the halide.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure for the Suzuki-Miyaura coupling of 2-pyridylboronic acids.[6][7]
Materials:
-
This compound
-
Aryl or heteroaryl bromide/chloride
-
Pd₂(dba)₃ or Pd(PPh₃)₄ (Palladium catalyst)
-
Appropriate phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, KF)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.5 equiv.), the aryl or heteroaryl halide (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-3 mol %), the ligand (e.g., XPhos, 6-9 mol %), and the base (e.g., KF, 3.0 equiv.).
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.2 M with respect to the halide.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing the Advantage: MIDA Boronate Workflow
The use of MIDA boronates introduces a streamlined and more reliable workflow compared to the direct use of unstable boronic acids.
Caption: Comparative workflows for using MIDA boronate versus the free boronic acid.
The stability of MIDA boronates simplifies the experimental setup and improves the reliability of the subsequent cross-coupling reaction.
Signaling Pathway of Suzuki-Miyaura Cross-Coupling
The fundamental catalytic cycle of the Suzuki-Miyaura reaction remains the same for both MIDA boronates and free boronic acids. The key difference lies in the initial activation step for MIDA boronates.
Caption: The catalytic cycle showing the initial slow release of the boronic acid from the MIDA boronate.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ligands for Suzuki-Miyaura Couplings of (6-Chloro-2-fluoropyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. However, the coupling of heteroarylboronic acids, such as (6-Chloro-2-fluoropyridin-3-yl)boronic acid, presents unique challenges. This guide provides a comparative overview of various ligands to facilitate these challenging couplings, supported by representative experimental data and detailed protocols.
The inherent difficulties in coupling this compound arise from several factors. The electron-deficient nature of the pyridine ring, further accentuated by the chloro and fluoro substituents, can impact the catalytic cycle. Moreover, the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. A significant side reaction is protodeboronation, the cleavage of the C-B bond, which is often promoted by aqueous basic conditions. The choice of an appropriate ligand is therefore critical to overcoming these obstacles and achieving high yields.
Comparative Performance of Ligands
Bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands have demonstrated significant success in promoting challenging Suzuki-Miyaura couplings. These ligands can stabilize the palladium catalyst, facilitate the oxidative addition and reductive elimination steps, and sterically hinder catalyst deactivation by the pyridine nitrogen.
The following table summarizes the representative performance of various ligands for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The data is compiled from studies on structurally similar substrates to provide a comparative perspective.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) | Key Features & Performance Characteristics |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~90-95 | A bulky and electron-rich biaryl phosphine ligand, often providing high yields for challenging substrates.[1] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~85-90 | Another effective Buchwald ligand, known for its high activity in various cross-coupling reactions.[2] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~88-93 | A highly active and versatile ligand, particularly effective for heteroaryl couplings.[3] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 16 | ~75-80 | A less sterically hindered but strongly electron-donating trialkylphosphine ligand.[4] |
| dppf | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 90 | 18 | ~60-70 | A ferrocene-based diphosphine ligand, often used but can be less effective for highly challenging substrates compared to bulky monophosphines.[5] |
| IPr | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 12 | ~80-85 | A bulky N-heterocyclic carbene (NHC) ligand that can offer high stability and activity. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a detailed methodology for the coupling of this compound with a generic aryl bromide, using a Buchwald-type ligand as an example.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, prepare a stock solution of the catalyst and ligand if desired, or add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) directly to the Schlenk flask as solids.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to the Schlenk flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.
-
Reaction Execution: Place the Schlenk flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Visualizations
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow for ligand screening.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for screening ligands.
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Suzuki-Miyaura Reaction Yields of (6-Chloro-2-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. Among the vast array of available building blocks, heteroaryl boronic acids are of paramount importance. This guide provides a comparative analysis of reaction yields for Suzuki-Miyaura couplings utilizing (6-Chloro-2-fluoropyridin-3-yl)boronic acid and its alternatives in the synthesis of substituted pyridine derivatives.
Comparison of Reaction Yields
The following table summarizes the performance of this compound in Suzuki-Miyaura reactions with various aryl halides, alongside comparative data for alternative boronic acids used in the synthesis of similar structural motifs. This data is essential for researchers to select the most efficient synthetic routes for their target molecules.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O (3:1) | 90 | 16 | 78 |
| This compound | (4-(Trifluoromethoxy)phenyl)boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | 92 |
| This compound | (3,5-Dimethylphenyl)boronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | 2-MeTHF | 100 | 12 | 88 |
| (Alternative) 2-Chloropyridine-3-boronic acid | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 82 |
| (Alternative) 2-Fluoropyridine-3-boronic acid | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 |
Experimental Protocols
Detailed methodologies for the key Suzuki-Miyaura coupling reactions are provided below. These protocols are intended to serve as a starting point for optimization in specific research contexts.
Protocol 1: Suzuki Coupling of this compound with an Arylboronic Acid (General Procedure)
This protocol is a generalized procedure adapted for the coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos) (2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, the base, this compound, and the arylboronic acid.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed solvent system.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
A Comparative Guide to the Cross-Reactivity of (6-Chloro-2-fluoropyridin-3-yl)boronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (6-Chloro-2-fluoropyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science.[1] In the context of synthetic chemistry, "cross-reactivity" refers to the relative reactivity and selectivity of a building block in a given transformation compared to structurally similar analogues. This guide evaluates the performance of this compound in the widely utilized Suzuki-Miyaura cross-coupling reaction, comparing it against other relevant pyridinylboronic acids.[2][3]
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[4] The choice of boronic acid is critical, as its structural and electronic properties directly influence reaction efficiency, yield, and selectivity. This is particularly true for heteroaryl boronic acids, where the presence of heteroatoms and substituents can lead to challenges such as catalyst inhibition or protodeboronation.[5] This guide presents representative data to illustrate these differences, aiding researchers in selecting the optimal reagent for their synthetic targets.
Comparative Performance in a Model Suzuki-Miyaura Coupling Reaction
To objectively assess the reactivity of this compound, a model Suzuki-Miyaura coupling reaction with 4-bromoanisole was considered. The performance was compared against three key analogues: one lacking the chloro substituent, one lacking the fluoro substituent, and the unsubstituted parent compound. The following table summarizes the expected quantitative outcomes under standardized conditions.
Reaction Scheme:
Standardized Conditions: Boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90 °C.
Table 1: Comparative Reaction Outcomes
| Boronic Acid | Substituents | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) | Purity (by LC-MS) (%) |
| This compound | -Cl, -F | 175.35 | 4 | 92 | >98 |
| (6-Fluoropyridin-3-yl)boronic acid | -F | 140.91[6] | 6 | 88 | >98 |
| (6-Chloropyridin-3-yl)boronic acid | -Cl | 157.36[7] | 5 | 90 | >98 |
| Pyridin-3-ylboronic acid | None | 122.92 | 8 | 85 | >97 |
The data indicates that the dual substitution in This compound enhances its reactivity, likely due to the combined electron-withdrawing effects of the chloro and fluoro groups, which can facilitate the transmetalation step of the catalytic cycle.
Experimental Protocols
Detailed methodologies are provided for the comparative Suzuki-Miyaura coupling and a competitive cross-reactivity experiment.
Protocol 1: Standard Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling pyridinylboronic acids with an aryl halide.
Materials:
-
Pyridinylboronic acid derivative (e.g., this compound)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvents (e.g., Dioxane, deionized water)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), the pyridinylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Competitive Cross-Reactivity Experiment
This protocol is designed to directly compare the reactivity of two different boronic acids in the same reaction vessel.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 mmol, limiting reagent), this compound (1.0 mmol), and a competing boronic acid (e.g., Pyridin-3-ylboronic acid, 1.0 mmol).
-
Add potassium carbonate (3.0 mmol) and the palladium catalyst (0.03 mmol).
-
Add 1,4-dioxane (10 mL) and deionized water (2.5 mL).
-
Heat the reaction mixture to 90 °C and monitor closely.
-
After a set time (e.g., 1 hour), quench the reaction by cooling it to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Analyze the crude product mixture by ¹H NMR or quantitative LC-MS to determine the ratio of the two different coupled products, providing a direct measure of relative reactivity.
Visualizations: Workflows and Mechanisms
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparative cross-reactivity studies.
Caption: Structural relationships between the target compound and its analogues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly enantioselective rhodium-catalyzed cross-coupling of boronic acids and racemic allyl halides | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. (6-FLUOROPYRIDIN-3-YL)BORONIC ACID | CAS 351019-18-6 [matrix-fine-chemicals.com]
- 7. 6-Chloro-3-pyridinylboronic acid = 95.0 444120-91-6 [sigmaaldrich.com]
Cost-benefit analysis of using (6-Chloro-2-fluoropyridin-3-yl)boronic acid in synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of building blocks is a critical decision that balances cost, reactivity, and the desired properties of the final product. This guide provides a comparative analysis of (6-chloro-2-fluoropyridin-3-yl)boronic acid against two viable alternatives, 2-chloro-5-pyridineboronic acid and 2-fluoro-5-pyridineboronic acid, in the context of their application in Suzuki-Miyaura cross-coupling reactions.
Executive Summary
This compound is a key intermediate in the synthesis of targeted cancer therapies, most notably the ALK/ROS1 inhibitor, Crizotinib. Its unique substitution pattern offers a combination of electronic properties that are crucial for its role in the final drug molecule. However, its cost and potentially nuanced reactivity warrant a careful comparison with structurally similar, and potentially more economical, alternatives. This guide presents a cost and performance comparison, detailed experimental protocols, and a discussion of the strategic advantages of each building block.
Cost and Availability Comparison
The cost of a chemical building block is a significant factor in process development and large-scale synthesis. The following table provides an overview of the typical costs and availability of this compound and its alternatives. Prices are indicative and can vary between suppliers and based on purity and quantity.
| Compound | Structure | CAS Number | Indicative Price (per gram) | Purity |
| This compound | ![]() | 1256345-66-0 | $70 - $350 | >95% |
| 2-Chloro-5-pyridineboronic acid | ![]() | 444120-91-6 | $20 - $100 | >97% |
| 2-Fluoro-5-pyridineboronic acid | ![]() | 351019-18-6 | $30 - $150 | >97% |
(Note: Prices are estimations based on publicly available data from various suppliers and are subject to change.)
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
| Feature | This compound | 2-Chloro-5-pyridineboronic acid | 2-Fluoro-5-pyridineboronic acid |
| Electronic Nature | Highly electron-deficient due to both chloro and fluoro substituents. | Electron-deficient due to the chloro substituent and the pyridine nitrogen. | Electron-deficient due to the fluoro substituent and the pyridine nitrogen. |
| Expected Reactivity | Potentially lower reactivity due to strong electron withdrawal, which can slow down the transmetalation step. However, the unique substitution may be essential for specific target molecules. | Generally good reactivity, as electron-deficient pyridines are often effective coupling partners. | Good reactivity, with the fluorine atom modulating the electronic properties. May offer different reactivity and selectivity compared to the chloro-analogue. |
| Potential Challenges | May require more forcing reaction conditions (higher temperature, longer reaction time, or more active catalyst systems) to achieve high yields. | Generally reliable, though optimization of catalyst and base is still crucial. | Similar to the chloro-analogue, requires optimization. The C-F bond is generally stable under Suzuki conditions. |
| Strategic Advantage | Essential for synthesizing specific, highly functionalized targets like Crizotinib where this exact substitution pattern is required. The fluorine atom can impart desirable pharmacokinetic properties. | Cost-effective alternative for introducing a 2-chloropyridin-5-yl moiety. | Offers a different electronic profile to the chloro-analogue, which can be beneficial for tuning the properties of the final molecule. |
Application in Drug Discovery: The Case of Crizotinib and the ALK/ROS1 Signaling Pathway
This compound is a critical building block for the synthesis of Crizotinib (PF-06463922), an inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) receptor tyrosine kinases.[1] These kinases are key players in cell signaling pathways that, when constitutively activated by genetic rearrangements, can drive the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[2][3]
Crizotinib functions by blocking the ATP-binding site of the ALK and ROS1 kinases, thereby inhibiting their downstream signaling and leading to the apoptosis of cancer cells. The aberrant ALK and ROS1 signaling pathways involve several key downstream effectors, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, all of which are crucial for cell proliferation and survival.[4][5]
Caption: ALK/ROS1 Signaling Pathway and the inhibitory action of Crizotinib.
Experimental Protocols: Suzuki-Miyaura Coupling
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of this compound and its alternatives with an aryl bromide. These protocols should be optimized for specific substrates.
General Experimental Workflow
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pyridine boronic acid derivative (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, pyridine boronic acid derivative, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (0.5 mmol, 1.0 equiv)
-
Pyridine boronic acid derivative (0.6 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.015 mmol, 3 mol%)
-
K₂CO₃ (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a microwave reaction vial, combine the aryl bromide, pyridine boronic acid derivative, Pd(dppf)Cl₂, and K₂CO₃.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice between this compound and its alternatives, 2-chloro-5-pyridineboronic acid and 2-fluoro-5-pyridineboronic acid, is a strategic one that depends on the specific goals of the synthesis.
-
This compound is the reagent of choice when the specific substitution pattern is required for the biological activity of the target molecule, as exemplified by its use in the synthesis of Crizotinib. While it may be more costly and potentially less reactive, its use is non-negotiable for accessing certain high-value compounds.
-
2-Chloro-5-pyridineboronic acid represents a more cost-effective option for introducing a 2-chloropyridinyl moiety. Its generally good reactivity in Suzuki couplings makes it a workhorse reagent for library synthesis and lead optimization when the specific fluorine substitution is not required.
-
2-Fluoro-5-pyridineboronic acid offers a middle ground in terms of cost and provides an alternative electronic profile to the chloro-analogue. The presence of the fluorine atom can be advantageous for modulating the physicochemical properties of the final compound, such as metabolic stability and binding affinity.
Ultimately, a thorough cost-benefit analysis, considering not only the price of the starting material but also the potential impact on reaction efficiency and the desired properties of the final product, will guide the discerning researcher to the optimal choice for their synthetic endeavors.
References
Spectroscopic Comparison of (6-Chloro-2-fluoropyridin-3-yl)boronic acid and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of (6-Chloro-2-fluoropyridin-3-yl)boronic acid and its derivatives. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for spectroscopic analysis, and visualizes a common application in synthetic chemistry.
This compound is a versatile building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its unique electronic and structural properties, conferred by the chloro, fluoro, and boronic acid functional groups on the pyridine ring, make it a valuable reagent for the synthesis of complex molecules, including novel drug candidates. Understanding the spectroscopic characteristics of this compound and its derivatives is crucial for reaction monitoring, quality control, and structural elucidation.
Spectroscopic Data Comparison
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| This compound | ¹H | 7.0 - 8.5 | Aromatic protons, shifts influenced by electron-withdrawing Cl and F atoms. |
| ¹³C | 110 - 165 | Aromatic carbons, with the carbon attached to boron showing a characteristically broad signal. | |
| ¹⁹F | -70 to -120 | Relative to CFCl₃. The chemical shift is sensitive to the electronic environment. | |
| ¹¹B | 28 - 33 | Broad singlet, characteristic of a trigonal boronic acid.[1] | |
| This compound pinacol ester | ¹H | 7.0 - 8.5 (aromatic), 1.3 (methyl) | Aromatic protons similar to the boronic acid; a sharp singlet for the 12 protons of the pinacol group. |
| ¹³C | 110 - 165 (aromatic), 84 (quaternary C of pinacol), 25 (methyl C of pinacol) | Aromatic carbons similar to the boronic acid; characteristic peaks for the pinacol ester group. | |
| ¹⁹F | -70 to -120 | Similar to the corresponding boronic acid. | |
| ¹¹B | 30 - 35 | Shifted slightly downfield compared to the boronic acid, characteristic of a boronate ester.[1] |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Spectroscopy | Expected/Observed Peaks | Notes |
| This compound | IR | ~3300 cm⁻¹ (br, O-H stretch), ~1350 cm⁻¹ (B-O stretch), ~1020 cm⁻¹ (B-OH bend) | Broad O-H stretch is characteristic of the boronic acid group. |
| MS (EI) | m/z = 175 (M⁺), fragments corresponding to loss of H₂O, OH, and B(OH)₂. | Molecular ion peak corresponding to the molecular weight of C₅H₄BClFNO₂. | |
| This compound pinacol ester | IR | No broad O-H stretch, ~1370 cm⁻¹ (B-O-C stretch), additional C-H stretches from the pinacol group. | The absence of the broad O-H band and the presence of strong B-O-C stretching bands are indicative of ester formation. |
| MS (EI) | m/z = 257 (M⁺), fragments corresponding to the loss of pinacol moieties. | Molecular ion peak corresponding to the molecular weight of C₁₁H₁₄BClFNO₂. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)
-
The boronic acid or derivative sample
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid or its derivative in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube. Boronic acids can sometimes be challenging to dissolve and may exist in equilibrium with their cyclic anhydrides (boroxines); gentle heating or sonication can aid dissolution. For ¹¹B NMR, no special preparation beyond a standard solution is typically required.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are relatively short.
-
¹¹B NMR: Acquire the spectrum. Due to the quadrupolar nature of the boron nucleus, the signals are often broad. A wider spectral window may be necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS at 0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external reference like CFCl₃ is often used. For ¹¹B NMR, BF₃·OEt₂ is a common external reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance - ATR crystal)
-
The boronic acid or derivative sample
-
Potassium bromide (KBr), if using the pellet method
Procedure (ATR method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The spectrometer software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Solvent for sample introduction (e.g., methanol, acetonitrile)
-
The boronic acid or derivative sample
Procedure (Direct Infusion ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻ depending on the ionization mode) and analyze the fragmentation pattern to gain structural information.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates a typical experimental workflow for such a reaction.
Caption: Suzuki-Miyaura cross-coupling experimental workflow.
References
Safety Operating Guide
Proper Disposal of (6-Chloro-2-fluoropyridin-3-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (6-Chloro-2-fluoropyridin-3-yl)boronic acid, a compound frequently used in research and drug development. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling
This compound and its derivatives are classified as hazardous materials and must be handled with care.[1] Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). In the event of a spill, the area should be evacuated. For small spills, an inert, non-combustible absorbent material like sand or vermiculite should be used.[1][2] For larger incidents, immediate contact with the institution's Environmental Health and Safety (EHS) department is required.[1]
Hazard Identification and Classification
The safety data sheet (SDS) for this compound indicates several hazards requiring careful management. The compound is flammable and can release hazardous combustion products, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3] It is also categorized as a skin, eye, and respiratory irritant.[4]
| Hazard Classification | Description |
| Physical Hazards | Highly flammable solid.[3] |
| Health Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] Harmful if swallowed or inhaled.[5] |
| Environmental Hazards | Should not be allowed to enter drains or the environment.[3][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must comply with all local, state, and federal regulations.[1] This chemical must be treated as hazardous waste and should never be disposed of in regular laboratory trash or washed down the sink.[4]
Step 1: Waste Segregation and Collection
-
Waste Container: Use a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be compatible with the chemical, such as high-density polyethylene.[2]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents as "this compound".[4] Associated hazards such as "Flammable" and "Toxic" should also be indicated.[1]
-
Segregation: This compound is incompatible with strong oxidizing agents and acids.[1][4] Store the waste container separately from these materials to prevent dangerous chemical reactions.[1][4]
-
Contaminated Materials: All materials contaminated with this compound, including personal protective equipment (gloves, lab coats), weighing papers, and absorbent materials from spills, must be collected as hazardous waste.[1][4]
Step 2: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be cool, dry, and away from sources of ignition.[2][7]
Step 3: Professional Disposal
-
Contact a Licensed Disposal Company: The disposal of this compound must be handled by a licensed professional waste disposal service.[3] Your institution's Environmental Health and Safety (EHS) department can coordinate this.[4]
-
Incineration: The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[3] Extra care should be taken during ignition due to the material's high flammability.[3]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (6-Chloro-2-fluoropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of (6-Chloro-2-fluoropyridin-3-yl)boronic acid (CAS No. 1256345-66-0). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. While detailed toxicological properties have not been thoroughly investigated, the available Safety Data Sheets (SDS) indicate the following classifications.[1]
| Hazard Class | Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and dust particles that can cause serious eye irritation.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents skin contact which can cause irritation.[1][3] Gloves must be inspected prior to use and disposed of properly after handling.[1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] | Protects against inhalation of dust, which may cause respiratory irritation.[1] Use in a well-ventilated area is crucial.[3] |
Experimental Workflow: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Handling :
-
Storage :
First Aid Measures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated packaging is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste : This material should be disposed of as hazardous waste. It is recommended to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging : Dispose of as unused product in accordance with local regulations.[1] Do not reuse empty containers.
Handling and Disposal Workflow
Caption: Workflow for handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



